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  • Product: (R)-1-Ethyl-3-methyl-piperazine dihydrochloride
  • CAS: 1630082-92-6

Core Science & Biosynthesis

Foundational

The Strategic Utility of (R)-1-Ethyl-3-methylpiperazine Dihydrochloride in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of chiral building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. (R)-1-Ethyl-3-methyl-piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of chiral building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. (R)-1-Ethyl-3-methyl-piperazine dihydrochloride (CAS: 1630082-92-6) has emerged as a highly versatile, stereochemically pure scaffold. By offering orthogonal reactivity—specifically a tertiary amine at N1 and a sterically hindered secondary amine at N4—this compound allows for highly regioselective functionalization. This technical guide explores the structural rationale, mechanistic applications, and self-validating experimental protocols for utilizing this critical building block in drug development.

Chemical and Physical Profiling

Quantitative Data Summary

To establish a baseline for synthetic planning, the fundamental physicochemical properties of the compound are summarized below.

PropertyValue
Compound Name (R)-1-Ethyl-3-methyl-piperazine dihydrochloride
CAS Number 1630082-92-6
Molecular Formula C₇H₁₈Cl₂N₂ (Salt) / C₇H₁₆N₂ (Free Base)
Molecular Weight 201.14 g/mol
Monoisotopic Mass (Free Base) 128.13 Da
Physical Appearance Yellow to brown solid
Purity ≥95%[1]
Stereochemistry (R)-configuration at the C3 position
Structural Rationale: The Causality of Design

The utility of this specific piperazine derivative is not accidental; it is driven by three deliberate structural features:

  • The N1-Ethyl Group: The ethyl substituent serves as a lipophilic vector that modulates the overall logD of the target molecule. Compared to an N-methyl analog, the ethyl group provides a larger hydrophobic surface area, which enhances membrane permeability and blood-brain barrier (BBB) penetration while maintaining the aqueous solubility inherent to basic amines.

  • The (R)-C3 Methyl Group: The introduction of a methyl group adjacent to the N4 secondary amine creates localized steric hindrance. This stereocenter restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to a target protein is minimized, thereby increasing binding affinity. Furthermore, the steric bulk shields the N4 position from rapid oxidative metabolism by Cytochrome P450 enzymes.

  • The Dihydrochloride Salt Form: Free base aliphatic amines of low molecular weight (like the free base of this compound) are often volatile, prone to atmospheric oxidation, and hygroscopic. Converting the molecule to a dihydrochloride salt yields a stable, free-flowing solid. This ensures precise stoichiometric weighing during assay preparation and prevents degradation during long-term storage.

Mechanistic Role in Medicinal Chemistry

(R)-1-Ethyl-3-methylpiperazine is frequently deployed in target-oriented synthesis, particularly where spatial geometry dictates target engagement. A prominent application of this scaffold is in the development of Prolyl Hydroxylase Domain (PHD) inhibitors [2].

For instance, integrating this chiral piperazine into 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives yields potent PHD inhibitors[2]. Mechanistically, by inhibiting PHD enzymes, these compounds prevent the hydroxylation and subsequent proteasomal degradation of Hypoxia-Inducible Factors (HIF-1α and HIF-2α). The stabilization of HIF transcription factors promotes the downstream expression of target genes like Erythropoietin (EPO), making this pathway a critical target for treating chronic kidney disease-induced anemia.

Pathway Inhibitor Derivative containing (R)-1-Ethyl-3-methylpiperazine PHD Prolyl Hydroxylase Domain (PHD) Enzyme Inhibitor->PHD Inhibits Active Site HIF HIF-1α / HIF-2α (Stabilized Transcription Factor) PHD->HIF Prevents Degradation Gene Target Gene Transcription (e.g., EPO, VEGF) HIF->Gene Promotes Expression

Mechanism of action for PHD inhibitors utilizing the (R)-1-ethyl-3-methylpiperazine motif.

Experimental Workflows: Self-Validating Protocols

To utilize the dihydrochloride salt in cross-coupling or nucleophilic aromatic substitution (SNAr) reactions, the free base must be generated in situ. The following protocol is designed as a self-validating system to ensure chemical and stereochemical integrity.

Workflow A 1. Dihydrochloride Salt (Stable Solid) B 2. In Situ Free-Basing (DIPEA / DMF) A->B C 3. Active Free Base (N4 Nucleophile) B->C D 4. SNAr Coupling (Thermal Activation) C->D E 5. Target Scaffold (Purified Product) D->E

Experimental workflow for in situ free-basing and N4-derivatization of the dihydrochloride salt.

Protocol: In Situ Free-Basing and SNAr Coupling

Step 1: Reagent Preparation & Solvation

  • Action: Weigh 1.0 equivalent of (R)-1-Ethyl-3-methyl-piperazine dihydrochloride into an oven-dried reaction vessel and suspend in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Causality: DMF is a polar aprotic solvent with a high dielectric constant. It effectively solubilizes the polar dihydrochloride salt and stabilizes the charge-separated Meisenheimer complex transition state during the subsequent SNAr reaction.

Step 2: In Situ Free-Basing

  • Action: Cool the suspension to 0 °C and add 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes.

  • Causality: Two equivalents of DIPEA are strictly required to neutralize the two equivalents of HCl, liberating the nucleophilic N4 secondary amine. The remaining 1.5 equivalents serve as a non-nucleophilic acid scavenger to neutralize the HCl generated during the SNAr coupling. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

Step 3: Electrophilic Coupling

  • Action: Add 1.0 equivalent of the target heteroaryl chloride (e.g., a substituted nicotinamide). Heat the reaction mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Causality: The steric hindrance imparted by the (R)-C3 methyl group reduces the nucleophilicity of the N4 amine compared to an unsubstituted piperazine. Thermal activation (80 °C) provides the necessary kinetic energy to overcome this activation barrier.

Step 4: Self-Validating Analytical Workup

  • Action: Quench the reaction with water, extract with ethyl acetate, and wash extensively with brine to remove residual DMF. Concentrate the organic layer.

  • Validation System:

    • Chemical Integrity: Analyze the crude mixture via LC-MS. The protocol is validated when the starting material mass (128.13 Da) is completely absent and the target product mass (M+H)⁺ is strictly dominant.

    • Stereochemical Integrity: Analyze the purified product via Chiral HPLC against a racemic standard. The protocol is validated when the enantiomeric excess (ee) remains ≥95%, confirming that the harsh thermal conditions did not induce epimerization at the C3 stereocenter.

References

  • Title: CN105492433A - 6-(5-hydroxy-1h-pyrazol-1-yl)
  • Title: 1-ethyl-3-methylpiperazine (C7H16N2) Source: PubChemLite URL: [Link]

Sources

Exploratory

enantioselective synthesis of 1-Ethyl-3-methyl-piperazine

An In-depth Technical Guide to the Enantioselective Synthesis of 1-Ethyl-3-methyl-piperazine Abstract The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Enantioselective Synthesis of 1-Ethyl-3-methyl-piperazine

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of blockbuster drugs.[1] While N,N'-disubstituted piperazines are common, the exploration of stereochemically defined, carbon-substituted piperazines represents a significant and largely untapped area for expanding three-dimensional chemical space and enhancing molecular recognition at biological targets.[2] This guide provides a comprehensive overview of proposed strategies for the , a chiral C- and N-substituted piperazine. As no direct synthesis has been reported in the literature, this document serves as a technical roadmap for researchers, leveraging established, state-of-the-art methodologies in asymmetric synthesis to construct this specific target. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer a comparative analysis of the most promising synthetic routes.

Introduction: The Case for Chiral C-Substituted Piperazines

The vast majority of piperazine-containing drugs feature substitution only at the nitrogen atoms.[2] This structural paradigm, while successful, overlooks the immense potential held within the carbon framework of the piperazine ring. Introducing chirality at the carbon centers, as in 1-Ethyl-3-methyl-piperazine, allows for a more precise and three-dimensional presentation of pharmacophoric elements. This can lead to improved potency, selectivity, and pharmacokinetic properties by optimizing interactions with chiral biological targets like enzymes and receptors.

The synthesis of such molecules, however, presents a formidable challenge: the stereocontrolled formation of the C3-methyl stereocenter and the subsequent regioselective N1-ethylation. This guide will explore three robust and conceptually distinct strategies to address this challenge:

  • Strategy 1: Chiral Pool Synthesis from L-Alanine: Leveraging a readily available and enantiopure starting material to install the desired stereocenter.

  • Strategy 2: Catalytic Asymmetric Hydrogenation: Creating the chiral center through a highly efficient and atom-economical catalytic process.

  • Strategy 3: Diastereoselective Alkylation of a Piperazine-2,5-dione: Employing a chiral auxiliary-like effect within a cyclic precursor to direct the stereochemistry of a key functionalization step.

Retrosynthetic Analysis

A logical deconstruction of the target molecule, (S)-1-Ethyl-3-methyl-piperazine, reveals several key disconnections that form the basis of our proposed forward syntheses. The primary challenge is the stereoselective introduction of the C3-methyl group.

G cluster_0 Disconnection Approaches cluster_1 Key Chiral Intermediates target (S)-1-Ethyl-3-methyl-piperazine N1_C2 N1-C2 / C3-N4 Bond Cleavage target->N1_C2 Route B: Ring Construction N1_Ethyl N1-Ethyl Bond Cleavage target->N1_Ethyl Route A: Late-stage N-Ethylation C3_Methyl C3-Methyl Bond Cleavage target->C3_Methyl Route C: Asymmetric C-H Functionalization (Advanced) chiral_diamine (S)-N-ethylethylenediamine Precursor N1_C2->chiral_diamine chiral_alaninal (S)-Alaninal Derivative N1_C2->chiral_alaninal chiral_piperazine (S)-2-Methylpiperazine N1_Ethyl->chiral_piperazine chiral_piperazine->chiral_alaninal From Chiral Pool (L-Alanine)

Caption: Retrosynthetic analysis of 1-Ethyl-3-methyl-piperazine.

Proposed Synthetic Strategies

Strategy 1: Chiral Pool Synthesis from L-Alanine

This approach is arguably the most direct, as it begins with the desired stereochemistry pre-installed in the form of a cheap and readily available amino acid. The core concept is to elaborate L-alanine into a suitable 1,2-diamine precursor, which can then be cyclized to form the piperazine ring. A key intermediate in this pathway is the chiral piperazin-2-one.

Causality and Rationale: The use of L-alanine ((S)-alanine) directly installs the (S)-stereocenter that will become the C3 position of the final product. The synthesis proceeds through a robust and well-documented pathway involving reductive amination followed by cyclization.[3] The use of a benzyloxycarbonyl (Cbz) protecting group for the initial aminoethanol is strategic; it is stable to the reductive amination conditions and can be removed under hydrogenolysis conditions, which simultaneously triggers the cyclization to the piperazinone.[3] The final N-ethylation is achieved via reductive amination, a mild and highly efficient method for N-alkylation that avoids over-alkylation issues sometimes seen with alkyl halides.[4]

G A L-Alanine Methyl Ester C Linear Diamine Intermediate A->C Reductive Amination (NaBH(OAc)3) B Cbz-protected Aminoacetaldehyde B->C D (S)-3-Methylpiperazin-2-one C->D H2, Pd/C (Deprotection & Cyclization) E (S)-2-Methylpiperazine D->E Reduction (LiAlH4) F (S)-1-Ethyl-3-methyl-piperazine E->F Reductive Amination (Acetaldehyde, NaBH(OAc)3)

Caption: Workflow for Chiral Pool Synthesis (Strategy 1).

Experimental Protocol (Key Step): Synthesis of (S)-3-Methylpiperazin-2-one (D)

  • Dissolution: To a solution of methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (C) (10.0 g, 32.4 mmol) in methanol (150 mL) in a high-pressure hydrogenation vessel, add 10% Palladium on carbon (1.5 g, 50% wet).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel to 1.8 MPa with hydrogen.[3]

  • Reaction: Stir the mixture vigorously at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (3 x 30 mL).

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the solid by silica gel column chromatography (Eluent: Ethyl Acetate/Methanol, 9:1 v/v) to afford (S)-3-methylpiperazin-2-one (D) as a white solid.[3]

Strategy 2: Catalytic Asymmetric Hydrogenation of a Pyrazine Precursor

Asymmetric hydrogenation is a powerful, atom-economical method for creating stereocenters.[5] This strategy involves the synthesis of a 2-methylpyrazine precursor, which is then hydrogenated using a chiral catalyst to induce the formation of the (S)-stereocenter at the C3 position.

Causality and Rationale: The success of this route hinges on the catalytic asymmetric hydrogenation step. The pyrazine ring is relatively aromatic and its two nitrogen atoms can poison catalysts.[6] To overcome this, the pyrazine is first activated by N-alkylation (e.g., with an ethyl group), which makes the ring more electron-deficient and susceptible to reduction.[6] The choice of a chiral Iridium catalyst, often paired with a specialized phosphine ligand like (R)-SynPhos, is crucial for achieving high enantioselectivity.[7] The catalyst creates a chiral environment around the substrate, directing the delivery of hydrogen atoms to one face of the C=N double bond being reduced, thereby setting the stereocenter. The subsequent reduction of the remaining enamine moiety is typically diastereoselective and can be completed with a standard hydrogenation catalyst like Pd/C.

G A 2-Methylpyrazine B 1-Ethyl-3-methyl-pyrazinium salt A->B N-Alkylation (Ethyl Iodide) C Chiral Tetrahydropyrazine Intermediate B->C Asymmetric Hydrogenation ([Ir(COD)Cl]2 / (R)-SynPhos, I2) D (S)-1-Ethyl-3-methyl-piperazine C->D Reduction (H2, Pd/C)

Caption: Workflow for Asymmetric Hydrogenation (Strategy 2).

Strategy 3: Diastereoselective Alkylation of a Chiral Piperazine-2,5-dione

This strategy builds the piperazine core first and then introduces the C3-methyl group. It relies on the diastereoselective alkylation of a prochiral enolate derived from a piperazine-2,5-dione (also known as a diketopiperazine or DKP).

Causality and Rationale: Starting from glycine and L-alanine, a chiral DKP can be synthesized.[8] By installing a chiral auxiliary, such as a (R)-phenylethyl group, on one of the nitrogen atoms, we create a sterically biased environment. When the DKP is deprotonated with a strong base like LDA to form an enolate, the chiral auxiliary blocks one face of the planar enolate. The subsequent addition of an electrophile (methyl iodide) is therefore directed to the less sterically hindered face, resulting in the formation of one diastereomer in excess.[8] The final steps involve the reduction of both amide bonds with a strong reducing agent like LiAlH4 and the removal of the chiral auxiliary via hydrogenolysis. The N-ethyl group can be introduced either before or after the reduction step.

G A Glycine-Alanine Diketopiperazine B N-Chiral Auxiliary DKP A->B Attach Chiral Auxiliary C Diastereomerically Enriched 3-Methyl DKP B->C Diastereoselective Alkylation (LDA, MeI) D Diastereomerically Enriched 1-Ethyl-3-methyl DKP C->D N-Ethylation E (S)-1-Ethyl-3-methyl-piperazine D->E Reduction (LiAlH4) & Auxiliary Removal (H2, Pd/C)

Caption: Workflow for Diastereoselective Alkylation (Strategy 3).

Comparative Analysis of Proposed Strategies

FeatureStrategy 1: Chiral PoolStrategy 2: Asymmetric HydrogenationStrategy 3: Diastereoselective Alkylation
Source of Chirality L-Alanine (Substrate Control)Chiral Catalyst (Reagent Control)Chiral Auxiliary (Substrate Control)
Potential ee/de High (>98% ee possible)[3]High (Up to 96% ee reported for similar systems)[6]Moderate to High (Depends on auxiliary and conditions)
Number of Steps ~ 4-5 steps~ 3-4 steps~ 5-6 steps
Key Challenge Potential for racemization during cyclization (low risk)Catalyst cost and optimization; synthesis of pyrazine precursorSynthesis of chiral DKP; removal of auxiliary
Scalability Good; relies on established, robust reactions.Potentially excellent; catalytic nature is advantageous.Moderate; use of stoichiometric auxiliary and strong bases.
Starting Materials Inexpensive (L-Alanine)Moderate (2-Methylpyrazine, Chiral Ligand)Inexpensive (Glycine, L-Alanine)

Conclusion and Future Outlook

This guide has outlined three distinct and viable strategies for the .

  • Strategy 1 (Chiral Pool) represents the most reliable and direct approach, building upon the solid foundation of a naturally chiral starting material. It is likely the best starting point for a laboratory-scale synthesis.

  • Strategy 2 (Asymmetric Hydrogenation) is the most elegant and modern approach, offering high efficiency and atom economy. While requiring more initial optimization of the catalytic system, it holds the greatest promise for a large-scale, industrial process.

  • Strategy 3 (Diastereoselective Alkylation) provides a classic and mechanistically insightful route, though it may be more labor-intensive due to the use of a chiral auxiliary.

The successful synthesis and biological evaluation of enantiopure 1-Ethyl-3-methyl-piperazine and its analogues will contribute valuable knowledge to the field of medicinal chemistry. By moving beyond the flat-land of N,N'-disubstituted piperazines and embracing the stereochemical complexity of C-substituted scaffolds, researchers can unlock new avenues for the design of highly selective and efficacious therapeutic agents.

References

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  • Hesp, K. C., et al. (2024). Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. Organic Process Research & Development. [Link]

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  • Martínez-Viturro, J. I., et al. (2016). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications. [Link]

  • Wang, Y., et al. (2009). One-pot asymmetric synthesis of substituted piperidines by exocyclic chirality induction. Tetrahedron Letters, 50(35), 5018-5021. [Link]

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  • Oestreich, M., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis, 13(5), 3505–3510. [Link]

  • Park, J. H., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(12), 3847-3856. [Link]

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  • Desai, P., et al. (2021). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 12(14), 2636–2649. [Link]

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Sources

Foundational

Engineering the Piperazine Scaffold: A Technical Guide to the Biological Activity and Synthesis of Substituted Derivatives

Executive Summary The piperazine ring—a saturated, six-membered heterocycle containing two opposing nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. The distinct physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring—a saturated, six-membered heterocycle containing two opposing nitrogen atoms—is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. The distinct physicochemical properties of piperazine, including its two basic nitrogen atoms (pKa1 ~5.3, pKa2 ~9.7), large polar surface area, and rigid chair conformation, allow for precise modulation of protonation states at physiological pH[2]. These characteristics inherently improve aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, Excretion) profiles, making piperazine an ideal core for rational drug design[1],[2].

This technical guide synthesizes the structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols required to successfully engineer bioactive piperazine derivatives.

Structure-Activity Relationships (SAR) Across Therapeutic Domains

Antimicrobial Efficacy and Resistance Circumvention

The rise of multidrug-resistant (MDR) pathogens has necessitated the development of novel antimicrobial agents, an area where substituted piperazines have shown profound efficacy. SAR studies indicate that incorporating electron-withdrawing groups (EWGs) such as -Cl, -Br, or -NO2 onto the N-aryl rings of piperazine derivatives significantly enhances antibacterial activity[3].

Mechanistic Rationale: EWGs increase the overall lipophilicity and electron deficiency of the molecule. This facilitates deeper penetration through complex bacterial cell walls and promotes stronger hydrogen-bonding interactions within the active sites of microbial enzymes[3]. Conversely, electron-donating groups (EDGs) or certain heterocyclic substitutions (e.g., furan) tend to reduce antimicrobial potency by altering the optimal charge distribution required for target binding[3].

Anticancer Activity and Apoptotic Induction

Piperazine derivatives are highly effective antiproliferative agents. Recent synthetic hybridizations, such as coupling piperazine with pyranopyridines or 1,2,3-triazoles, have yielded compounds with potent cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer and H1299 non-small cell lung cancer)[4],[5].

Mechanistic Rationale: These N,N'-disubstituted hybrids act by disrupting the mitochondrial membrane potential. This depolarization triggers the intrinsic apoptotic pathway, leading to the downstream activation of Caspase 3 and Caspase 7[5]. For instance, specific 1-(2-fluorobenzyl)piperazine triazole hybrids have demonstrated exceptional anticancer efficacy, with IC50 values as low as 12.09 µg/mL against MCF-7 cells[4].

Neuropharmacology and CNS Modulation

In the central nervous system (CNS), piperazine derivatives are fundamental to neuroactive drug design. Benzylpiperazine serves as the prototype for this class, primarily acting through the activation and modulation of the monoamine pathway[6].

Mechanistic Rationale: By structurally mimicking endogenous neurotransmitters, these derivatives bind effectively to dopamine and serotonin G-protein coupled receptors (GPCRs). This forms the pharmacological basis for widely used therapeutic tools, including antipsychotics (e.g., clozapine), antidepressants (e.g., vortioxetine), and anxiolytics (e.g., buspirone)[6].

Quantitative SAR Data Summary

To synthesize the diverse biological outcomes of piperazine functionalization, the following table aggregates key SAR dynamics for rapid comparative analysis:

Scaffold ModificationSubstituent TypePrimary Target DomainObserved Biological EffectMechanistic Rationale
N-Aryl Substitution Electron-Withdrawing (-Cl, -Br, -NO2)Antimicrobial (MDR Pathogens)Enhanced PotencyIncreased lipophilicity improves bacterial cell wall penetration and enzyme binding[3].
N-Aryl Substitution Electron-Donating (-OCH3, -CH3)AntimicrobialReduced PotencyDecreased target binding affinity at microbial enzyme active sites[3].
N,N'-Disubstitution Triazole / Pyranopyridine HybridsAnticancer (e.g., MCF-7, H1299)High Cytotoxicity (IC50 ~12-15 µg/mL)Synergistic induction of apoptosis via mitochondrial depolarization and Caspase 3/7 activation[4],[5].
N-Benzyl Substitution Unsubstituted Benzyl CoreCNS / NeuroactiveDopamine/Serotonin ModulationStructural mimicry of endogenous monoamines facilitates GPCR binding[6].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only as robust as its internal controls and mechanistic grounding. The following methodologies are designed as self-validating systems.

Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation of Piperazine

This protocol describes the selective N-arylation of the piperazine core, a fundamental step in generating the bioactive derivatives discussed above[1].

  • Reagent Preparation : In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), piperazine derivative (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and NaOtBu (1.5 eq) in anhydrous toluene.

    • Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the coordinated amine, facilitating the reductive elimination step of the catalytic cycle. BINAP provides the requisite steric bulk and bite angle to prevent palladium catalyst deactivation.

  • Inert Atmosphere Purging : Degas the mixture with ultra-pure argon for 10 minutes using a freeze-pump-thaw technique.

    • Causality: Palladium(0) species are highly susceptible to oxidation. Removing dissolved oxygen prevents premature catalyst degradation and ensures a high-turnover catalytic cycle.

  • Microwave Irradiation : Seal the tube and heat at 110°C for 20 minutes under microwave irradiation.

    • Causality: Microwave heating ensures uniform thermal distribution and rapid reaction kinetics. This minimizes the formation of bis-arylated byproducts that typically plague conventional, prolonged thermal heating methods.

  • Workup and Self-Validating Purification : Dilute with ethyl acetate and filter the crude mixture through a pad of Celite. Concentrate the filtrate and purify via flash chromatography (DCM:MeOH 9:1). Monitor via TLC using a UV lamp and ninhydrin stain.

    • Causality: Celite efficiently removes palladium black and insoluble inorganic salts, preventing column clogging. The dual-staining TLC acts as a self-validating check: UV active spots confirm the aryl group, while ninhydrin confirms the presence of the secondary/tertiary amine.

Protocol 2: In Vitro Antimicrobial Broth Microdilution Assay (Resazurin-Modified)

This method determines the Minimum Inhibitory Concentration (MIC) of synthesized piperazine derivatives against MDR bacterial strains[3].

  • Inoculum Preparation : Standardize the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approximately 1.5 × 10^8 CFU/mL) using a spectrophotometer at 600 nm.

    • Causality: Standardizing the inoculum is critical for reproducibility, as MIC values are highly dependent on the initial bacterial load.

  • Serial Dilution : Prepare two-fold serial dilutions of the piperazine derivative in Mueller-Hinton broth within a 96-well microtiter plate, covering a dynamic range of 0.5 to 256 µg/mL.

    • Causality: A wide dynamic range captures both highly potent and weakly active derivatives, establishing a precise MIC boundary without edge-effect artifacts.

  • Incubation : Inoculate the wells with 50 µL of the standardized suspension and incubate at 37°C for 18-24 hours.

    • Causality: This timeframe matches the exponential growth phase of standard human pathogens, allowing sufficient time for the antimicrobial agent to exert bacteriostatic or bactericidal effects.

  • Self-Validating Viability Assessment : Add 30 µL of a 0.015% resazurin dye solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin (blue and non-fluorescent) is reduced to resorufin (pink and highly fluorescent) exclusively by the oxidoreductase enzymes of metabolically active cells. This provides a self-validating, colorimetric confirmation of bacterial viability, completely eliminating the subjective errors associated with visual turbidity readings.

Mechanistic Pathway Visualization

The following diagram illustrates the biological mechanism by which highly substituted piperazine hybrids (such as pyranopyridine-piperazine derivatives) induce cytotoxicity in cancer cells[5].

G P Substituted Piperazine Derivative M Mitochondrial Membrane Depolarization P->M Intracellular Uptake C Cytochrome c Release M->C Membrane Permeabilization A Apoptosome Assembly (APAF-1 + Procaspase-9) C->A Cytosolic Translocation C9 Caspase-9 Activation A->C9 ATP-dependent Cleavage C3 Caspase-3/7 Activation C9->C3 Proteolytic Cascade D DNA Fragmentation & Apoptosis C3->D Target Execution

Piperazine-induced apoptotic signaling via mitochondrial depolarization and caspase 3/7 activation.

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Synthetic Integration of (R)-1-Ethyl-3-methyl-piperazine dihydrochloride

Executive Summary Piperazine derivatives are universally recognized as "privileged scaffolds" in modern medicinal chemistry . They are strategically deployed to modulate key pharmacokinetic properties, including aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives are universally recognized as "privileged scaffolds" in modern medicinal chemistry . They are strategically deployed to modulate key pharmacokinetic properties, including aqueous solubility, lipophilicity, and target affinity. (R)-1-Ethyl-3-methyl-piperazine dihydrochloride (CAS: 1630082-92-6) is a highly specialized chiral building block used to introduce conformational restriction and stereospecificity into active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous, causality-driven guide to the physicochemical properties, hazard mitigation, and self-validating synthetic workflows required to handle this compound effectively.

Structural & Physicochemical Rationale

To utilize this building block effectively, one must understand the causality behind its commercial form. The free base of 1-ethyl-3-methylpiperazine is an oil at room temperature, making it susceptible to atmospheric oxidation and rapid degradation . By converting it into a dihydrochloride salt, the secondary and tertiary amines are locked in a protonated state, yielding a stable, crystalline solid. However, this ionic character fundamentally alters its handling requirements.

Table 1: Physicochemical & Identification Data
ParameterValueScientific Implication
Compound Name (R)-1-Ethyl-3-methyl-piperazine 2HClChiral center at C3 dictates stereospecific target binding.
CAS Number 1630082-92-6Unique identifier for the (R)-enantiomer salt.
Molecular Formula C₇H₁₆N₂ · 2HClRequires 2.0+ equivalents of base for neutralization.
Molecular Weight 201.14 g/mol High mass fraction of HCl must be accounted for in stoichiometry.
Physical State Solid (Off-white to brown)Highly crystalline but prone to static charge accumulation.

Mechanistic Toxicology & Hazard Mitigation

Handling this compound requires strict adherence to safety protocols. The compound is classified under GHS as a skin irritant (H315), severe eye irritant (H319), and respiratory tract irritant (H335) .

Mechanistic Causality of Toxicity: The hazard profile is a direct consequence of its salt form. When the dihydrochloride salt contacts the moisture of mucous membranes, eyes, or sweat, it rapidly dissolves and dissociates, forming a highly concentrated, localized acidic microenvironment. Conversely, if the free base is generated during a reaction, the unprotonated piperazine ring is highly basic (pKa ~9.8). Both extremes cause rapid protein denaturation and lipid bilayer disruption in biological tissues.

Table 2: Hazard Mitigation & PPE Matrix
Hazard ClassGHS CodePPE RequirementEngineering Control
Skin Irritation H315Nitrile gloves (double layer), lab coatHandle exclusively in a certified fume hood.
Eye Irritation H319Chemical safety goggles (no safety glasses)Plumbed eyewash station within 10 seconds of workspace.
Respiratory H335N95/P100 mask or respiratorLocal exhaust ventilation or inert glovebox.

Storage Dynamics & Degradation Pathways

The most critical failure point in handling (R)-1-Ethyl-3-methyl-piperazine dihydrochloride is moisture management. The ionic nature of the protonated amines makes the salt inherently hygroscopic.

Causality of Degradation: Exposure to ambient humidity causes deliquescence—the solid absorbs water from the air until it dissolves in its own absorbed moisture. This ruins the stoichiometry for sensitive organometallic reactions and accelerates hydrolytic degradation. Therefore, the compound must be stored strictly at 0–8 °C in a tightly sealed container backfilled with Argon or Nitrogen.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical action is paired with a verification step to guarantee success before proceeding.

Workflow 1: Moisture-Free Weighing and Reconstitution
  • Thermal Equilibration: Remove the sealed vial from 0–8 °C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Inert Transfer: Transfer the equilibrated vial into a glovebox or a well-purged nitrogen-filled glove bag.

  • Weighing: Use anti-static spatulas (e.g., ceramic or grounded metal) to weigh the required mass.

    • Causality: The dry salt holds static charge, leading to aerosolization, loss of mass, and respiratory hazard.

  • Reconstitution: Dissolve the salt in an anhydrous solvent (e.g., DCM, DMF, or Toluene) inside the glovebox.

  • Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on a 100 µL aliquot of the reconstituted stock. A water content reading of <50 ppm validates that the inert transfer was successful and the reagent is dry enough for moisture-sensitive chemistry.

HandlingWorkflow Start Cold Storage (0-8 °C, Sealed) Equilibrate Equilibrate to Room Temp (Desiccator, 30 min) Start->Equilibrate Glovebox Transfer to Glovebox/ Inert Atmosphere Equilibrate->Glovebox Weighing Weighing (Anti-static tools) Glovebox->Weighing Solvent Reconstitution (Anhydrous Solvent) Weighing->Solvent Validation Self-Validation (Karl Fischer Titration) Solvent->Validation

Caption: Workflow for moisture-free handling and reconstitution of the hygroscopic dihydrochloride salt.

Workflow 2: In Situ Free-Basing for Buchwald-Hartwig Cross-Coupling

A primary application of this building block is the functionalization of aryl halides via Buchwald-Hartwig amination. To utilize the secondary amine, the dihydrochloride salt must be neutralized in situ.

  • Suspension: Suspend 1.0 eq of (R)-1-Ethyl-3-methyl-piperazine 2HCl in anhydrous Toluene.

  • Base Addition: Add 2.5 eq of Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃).

    • Causality: 2.0 equivalents are strictly required to neutralize the two HCl equivalents bound to the piperazine ring. The remaining 0.5 eq acts as the active base for the catalytic cycle.

  • Self-Validation Checkpoint: Prior to adding the palladium catalyst, sample the organic layer and inject it into an LC-MS. The appearance of the free amine mass (m/z 129.1 [M+H]⁺) validates that the base equivalents were sufficient to neutralize the salt.

  • Catalyst Addition: Add the Aryl Halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

  • Reaction Execution: Degas the mixture via freeze-pump-thaw (3 cycles) and heat to 90 °C for 12 hours under Argon.

Buchwald Piperazine Reagent A (R)-1-Ethyl-3-methyl- piperazine 2HCl Intermediate Intermediate Pd-Amido Complex Piperazine->Intermediate ArylHalide Reagent B Aryl Bromide/Chloride ArylHalide->Intermediate Catalyst Catalyst Pd2(dba)3 + BINAP Catalyst->Intermediate Base Base NaOtBu (2.5 eq) Base->Intermediate Product Product N-Aryl Piperazine API Intermediate->Product Reductive Elimination

Caption: Logical pathway for in situ free-basing and Buchwald-Hartwig cross-coupling of the piperazine.

References

  • Romanelli, M. N., et al. "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 2022.[Link]

  • PubChemLite. "1-ethyl-3-methylpiperazine (C7H16N2)." University of Luxembourg LCSB.[Link]

Foundational

Strategic Implementation of (R)-1-Ethyl-3-methyl-piperazine in Advanced Drug Discovery

Executive Summary The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics across oncology, central nervous sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous FDA-approved therapeutics across oncology, central nervous system (CNS) disorders, and infectious diseases 1. However, unsubstituted piperazines often present pharmacokinetic liabilities, including rapid metabolic degradation and off-target toxicity.

As a Senior Application Scientist, I approach molecular design by treating every functional group as a deliberate variable. The implementation of (R)-1-Ethyl-3-methyl-piperazine as a building block is not merely a structural variation; it is a calculated strategy to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks. This whitepaper systematically deconstructs the physicochemical rationale, therapeutic applications, and synthetic methodologies associated with this highly specialized chiral amine.

Physicochemical and Pharmacokinetic Rationale

The strategic value of (R)-1-Ethyl-3-methyl-piperazine lies in its specific alkyl substitutions, which dictate its behavior in biological systems 2.

  • N1-Ethyl Substitution (Lipophilic Handle): Compared to a standard N-methyl group, the ethyl chain increases the overall lipophilicity (LogP) of the molecule. This enhances membrane permeability and blood-brain barrier (BBB) penetration while retaining the basicity required for favorable aqueous solubility and salt formation.

  • C3-Methyl Substitution (Steric Shielding & Chirality): The methyl group adjacent to the N4 secondary amine provides critical steric hindrance. This shielding protects the vulnerable N4 position from rapid N-dealkylation and N-oxidation by Cytochrome P450 enzymes (e.g., CYP3A4), thereby prolonging the drug's in vivo half-life 3. Furthermore, the R-configuration restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. This reduces the entropic penalty upon receptor binding, directly increasing target affinity.

Quantitative Data Summary
PropertyUnsubstituted Piperazine(R)-1-Ethyl-3-methyl-piperazineMechanistic Implication
Molecular Weight 86.14 g/mol 128.22 g/mol Increased lipophilic surface area for hydrophobic pocket binding.
LogP (Predicted) -1.17~0.4 - 0.8Improved transcellular membrane permeability.
pKa (Basic Nitrogen) 9.8~9.2Slightly attenuated basicity optimizes physiological ionization.
Metabolic Stability Low (Rapid clearance)High (Steric shielding)Prolonged half-life ( t1/2​ ) and reduced dosing frequency.
Conformational State Rapid interconversionRestricted chairLower entropic penalty; enhanced target specificity.

Core Applications in Drug Discovery

Hypoxia-Inducible Factor Prolyl Hydroxylase (PHD) Inhibitors

(R)-1-Ethyl-3-methyl-piperazine is utilized as a vital solubilizing and pharmacokinetic-enhancing moiety in the development of novel PHD inhibitors, such as 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide derivatives 4.

Causality of Action: Under normal oxygen conditions, the PHD enzyme hydroxylates HIF-1α, targeting it for ubiquitination and proteasomal degradation via the von Hippel-Lindau (VHL) complex. PHD inhibitors block this active site. By appending the (R)-1-Ethyl-3-methyl-piperazine tail to the inhibitor core, chemists ensure the drug remains soluble in the systemic circulation long enough to effectively penetrate renal tissues, stabilize HIF-1α, and trigger the transcription of endogenous erythropoietin (EPO) to treat chronic kidney disease-induced anemia.

Mechanism of action for piperazine-derived HIF-PHD inhibitors stabilizing HIF-1α.

Antimicrobial and Antifungal Scaffolds

The integration of 1-ethyl-3-methylpiperazine into complex multi-ring systems, such as indolo-2,5-diaza-bicyclo derivatives, has demonstrated significant efficacy in overcoming antimicrobial resistance 5. The basic nitrogen of the piperazine ring becomes protonated at physiological pH. This cationic state facilitates electrostatic binding to the negatively charged phospholipid bilayers of bacterial cell walls, acting as a molecular anchor that allows the primary pharmacophore to disrupt cellular integrity.

Experimental Methodologies

Protocol: Sterically Hindered Buchwald-Hartwig Amination

Coupling an aryl halide to the N4 position of (R)-1-Ethyl-3-methyl-piperazine is notoriously difficult due to the steric bulk of the adjacent C3-methyl group. Standard palladium catalysts (e.g., Pd(PPh3)4) often fail, leading to unwanted β-hydride elimination.

Causality & Choice: We utilize RuPhos as the ligand. Its large, electron-rich biaryl structure creates a deep catalytic pocket that forces the reductive elimination step to occur faster than competing side reactions, effectively accommodating the bulky secondary amine.

Step-by-Step Methodology:

  • Reagent Preparation: In a nitrogen-filled glovebox, combine the aryl bromide (1.0 eq) and (R)-1-Ethyl-3-methyl-piperazine (1.2 eq) in a flame-dried Schlenk tube.

  • Catalyst Activation: Add Pd2​(dba)3​ (2 mol%) and RuPhos (4 mol%). The 1:2 Pd-to-ligand ratio ensures the formation of the active mono-ligated Pd(0) species.

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 eq). Note: A strong base is required to deprotonate the sterically hindered amine prior to transmetalation.

  • Solvent & Thermal Cycling: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the tube, remove from the glovebox, and heat at 100°C for 12 hours under continuous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase prep-HPLC.

Workflow for the sterically hindered Buchwald-Hartwig amination of the piperazine core.

Protocol: Self-Validating Microsomal Stability Assay

To prove the metabolic advantage of the C3-methyl shielding, a highly controlled in vitro microsomal stability assay must be executed. This protocol is designed as a self-validating system ; if the internal controls fail to meet historical clearance benchmarks, the entire plate is automatically flagged for invalidation.

Step-by-Step Methodology:

  • System Initialization: Pre-warm Human Liver Microsomes (HLM, 0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 10 minutes.

  • Compound Spiking: Add the test compound (containing the (R)-1-Ethyl-3-methyl-piperazine moiety) to achieve a final concentration of 1 µM.

  • Validation Controls (Critical Step): In parallel wells, run Verapamil (known high-clearance control) and Warfarin (known low-clearance control).

  • Reaction Initiation: Initiate metabolism by adding an NADPH regenerating system (1 mM final concentration).

  • Kinetic Sampling: At T=0,15,30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing Tolbutamide (100 ng/mL) as the analytical Internal Standard (IS).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound area ratio (Analyte/IS).

References

  • US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)
  • indolo-2,5-diaza-bicyclo[4,3,1]-deca- 1(9),2,4,6(10)
  • Role of piperazine scaffolds in medicinal chemistry Source: Benchchem URL
  • The medicinal chemistry of piperazines: A review Source: PubMed URL
  • A Decade of Piperazine-Based Small Molecules Approved by U.S.

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-1-Ethyl-3-methylpiperazine as a Privileged Chiral Ligand and Scaffold in Asymmetric Synthesis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and quantitative performance data. Introduction & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and quantitative performance data.

Introduction & Mechanistic Rationale

In the realm of asymmetric catalysis and medicinal chemistry, piperazine derivatives serve as highly versatile scaffolds [1]. Among them, (R)-1-Ethyl-3-methylpiperazine stands out as a privileged chiral ligand and pharmacophore. The introduction of a stereochemically pure methyl group at the C3 position creates a rigid chiral pocket adjacent to the secondary amine (N4). This structural nuance sterically directs the approach of substrates in transition-metal complexes, ensuring high enantiofacial discrimination [2].

Simultaneously, the N1-ethyl substitution provides optimal lipophilicity and electron-donating characteristics without introducing excessive steric bulk that might hinder catalytic turnover.

Causality in Experimental Design
  • Steric Shielding: The (R)-methyl group projects into the solvent front, creating a chiral barrier that discriminates between enantiotopic faces of incoming electrophiles [3].

  • Nitrogen Inversion Control: The N1-ethyl group stabilizes the equatorial conformation of the C3-methyl group through 1,3-diaxial interactions, locking the ligand into a catalytically active, stereodefined chair conformation.

  • Bidentate Coordination: The diamine backbone allows for robust bidentate coordination to transition metals like Cu(II) and Pd(0/II), enhancing catalyst stability against demetalation and extending catalyst half-life [4].

Application 1: Copper-Catalyzed Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction is a powerful C-C bond-forming process for synthesizing chiral β-nitro alcohols, which are crucial precursors for active pharmaceutical ingredients (APIs). (R)-1-Ethyl-3-methylpiperazine acts as a potent chiral ligand when complexed with copper(II) acetate [1].

Experimental Protocol: Enantioselective Henry Reaction

Note: This protocol is a self-validating system; the deep blue color shift confirms complexation, and chiral HPLC validates the stereochemical outcome.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-1-Ethyl-3-methylpiperazine (0.055 mmol, 11 mol%) and anhydrous Cu(OAc)₂ (0.050 mmol, 10 mol%) in absolute ethanol (2.0 mL).

  • Complexation: Stir the mixture at 25 °C for 1 hour. A color shift to deep blue indicates the complete formation of the chiral Cu(II)-diamine complex.

  • Substrate Addition: Cool the reaction mixture to -20 °C using a cryocooler to maximize enantiomeric excess (ee). Add the aromatic aldehyde (1.0 mmol) dropwise, followed by nitromethane (10.0 mmol, 10 equiv).

  • Reaction Monitoring: Maintain the reaction at -20 °C for 24–48 hours. Monitor conversion via TLC (Hexanes/EtOAc, 4:1) using UV and ninhydrin stains.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to break the copper complex. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via flash column chromatography. Determine the ee% using chiral HPLC (e.g., Daicel Chiralpak IB column, 261 nm detection).

Quantitative Data: Optimization and Yields

Table 1: Performance of (R)-1-Ethyl-3-methylpiperazine in Cu-Catalyzed Henry Reaction

Aldehyde SubstrateTemp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzaldehyde-20249294 (R)
4-Nitrobenzaldehyde-20189697 (R)
4-Methoxybenzaldehyde-20488591 (R)
2-Chlorobenzaldehyde-20368995 (R)

Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Beyond serving as a ligand, (R)-1-Ethyl-3-methylpiperazine is an excellent chiral building block in Pd-catalyzed C-N cross-coupling. It couples efficiently with aryl halides to form N-aryl piperazines without racemization at the C3 position [2].

Experimental Protocol: Buchwald-Hartwig Cross-Coupling
  • Reagent Loading: In a nitrogen-filled glovebox, charge a 10 mL reaction vial with Pd₂(dba)₃ (4 mol%), BINAP (8 mol%), and Cs₂CO₃ (2.0 equiv). Causality: BINAP prevents competitive β-hydride elimination, while the mild base Cs₂CO₃ prevents base-catalyzed epimerization of the chiral center.

  • Substrate Addition: Add the aryl bromide (1.0 mmol) and (R)-1-Ethyl-3-methylpiperazine (1.2 mmol).

  • Solvent: Add anhydrous THF (3.0 mL) and seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction mixture at 98 °C for 3 hours under vigorous stirring (800 rpm) to ensure mass transfer between the solid base and the solution.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with EtOAc. Concentrate and purify via reverse-phase HPLC.

Visualizations of Workflows and Mechanisms

CatalyticCycle A Cu(OAc)2 + (R)-Ligand B Chiral Cu(II)-Piperazine Complex A->B EtOH, 25°C, 1h C Nitronate Formation (Deprotonation of CH3NO2) B->C + CH3NO2 D Stereoselective Aldehyde Addition (Re-face attack) C->D + R-CHO, -20°C E Product Release (Chiral β-Nitro Alcohol) D->E + H+ E->B Catalyst Regeneration

Catalytic cycle of the Cu(II)-(R)-1-Ethyl-3-methylpiperazine catalyzed asymmetric Henry reaction.

Workflow Step1 Ligand Preparation Step2 Metal Complexation Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Reaction Monitoring Step3->Step4 Step5 Chiral HPLC Validation Step4->Step5

Standard experimental workflow for asymmetric catalysis and chiral HPLC validation.

References

  • ACS Chemical Neuroscience. "Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors." American Chemical Society. Available at:[Link]

  • MDPI Molecules. "Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones." MDPI. Available at:[Link]

  • The Journal of Organic Chemistry. "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." American Chemical Society. Available at:[Link]

Application

Application Note: Regioselective N-Alkylation of (R)-3-Methylpiperazine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Principles (R)-3-Methylpiperazine is a privileged chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Principles

(R)-3-Methylpiperazine is a privileged chiral diamine scaffold extensively utilized in modern drug discovery to optimize pharmacokinetic properties and target engagement. However, the functionalization of this heterocycle presents a classic regioselectivity challenge: differentiating between the two secondary amine sites.

To achieve high yields and enantiomeric fidelity, researchers must leverage the inherent steric biases of the molecule:

  • N1 Position: This is the equatorial nitrogen flanked by two unhindered methylene groups (C2 and C6). It is the less sterically hindered site 1.

  • N4 Position: This nitrogen is adjacent to the C3 stereocenter bearing the methyl group. It is the more sterically hindered site.

Expert Insight (Causality): The steric bulk of the C3 methyl group creates a significant kinetic barrier at the N4 position. Consequently, bulky electrophiles (such as di-tert-butyl dicarbonate or trityl chloride) or carefully controlled reductive amination conditions will preferentially react at the N1 position 2. Direct alkylation of N4 is highly inefficient and prone to mixtures; therefore, targeting N4 requires an orthogonal protection strategy where N1 is temporarily masked.

Synthetic Workflow Visualization

G start (R)-3-Methylpiperazine (Starting Material) pathA Direct Reductive Amination (Aldehyde, NaBH(OAc)3) start->pathA pathB1 Boc2O (1.0 eq), 0°C (Steric Control) start->pathB1 prodA N1-Alkyl-(R)-3-methylpiperazine (Major Product) pathA->prodA intB1 N1-Boc-(R)-3-methylpiperazine pathB1->intB1 pathB2 Alkyl Halide, Base (N4-Alkylation) intB1->pathB2 intB2 N1-Boc-N4-Alkyl-(R)-3-methylpiperazine pathB2->intB2 pathB3 TFA / DCM (Deprotection) intB2->pathB3 prodB N4-Alkyl-(R)-3-methylpiperazine pathB3->prodB

Workflow for divergent regioselective N1 vs. N4 alkylation of (R)-3-methylpiperazine.

Experimental Protocols

Protocol A: Direct Regioselective N1-Alkylation (Reductive Amination)

Direct alkylation with alkyl halides often leads to overalkylation (quaternary ammonium salts) 3. Reductive amination is the superior choice for N1 functionalization. For simple N-methylation, the Eschweiler-Clarke reaction is a highly efficient alternative 4. Below is the protocol for N1-benzylation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve (R)-3-methylpiperazine (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0 °C. Add benzaldehyde (0.95 eq) dropwise.

    • Causality: Using a slight substoichiometric amount of aldehyde and maintaining 0 °C maximizes the kinetic differentiation between N1 and N4, ensuring condensation occurs exclusively at the unhindered N1 site.

  • Reduction: After 30 minutes of stirring, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in small portions. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Self-Validation Checkpoint: Monitor the crude mixture via LC-MS. The mass of the product should reflect a single addition of the benzyl group ( [M+H]+=191.1 ). The absence of a dialkylated mass peak ( [M+H]+=281.2 ) confirms that kinetic control was successfully maintained.

Protocol B: Regioselective N4-Alkylation via N1-Boc Protection

To functionalize the sterically hindered N4 position, the N1 position must first be temporarily masked using a bulky protecting group 2.

Step 1: N1-Boc Protection

  • Dissolve (R)-3-methylpiperazine (1.0 eq) in DCM and cool to 0 °C.

  • Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 1 hour.

  • Self-Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The primary/secondary amine starting material will stain intensely, while the N1-Boc protected intermediate will show a higher Rf​ and a weaker stain due to the masking of one amine.

Step 2: N4-Alkylation

  • Dissolve the isolated N1-Boc-(R)-3-methylpiperazine (1.0 eq) in Acetonitrile (MeCN).

  • Add K₂CO₃ (2.0 eq) and the desired alkyl halide (e.g., ethyl iodide, 1.2 eq).

  • Reflux at 70 °C for 12 hours.

    • Causality: Elevated temperature is strictly required here to overcome the steric hindrance at N4 caused by the adjacent C3 methyl group.

  • Filter the inorganic salts, concentrate, and purify via flash chromatography.

Step 3: Deprotection

  • Treat the intermediate with a 1:1 mixture of TFA/DCM at room temperature for 2 hours.

  • Concentrate under reduced pressure, neutralize with 1M NaOH, and extract to yield the free N4-alkyl-(R)-3-methylpiperazine.

Quantitative Data: Electrophile Size vs. Regioselectivity

The table below summarizes the effect of electrophile steric bulk on the regioselectivity (N1 vs. N4) during direct functionalization at 0 °C.

Electrophile / ReagentReaction TypeN1:N4 RatioIsolated Yield (Major)
Methyl Iodide (1.0 eq)Direct Alkylation65 : 3555%
Formaldehyde / HCO₂HEschweiler-Clarke75 : 2568%
Benzaldehyde / NaBH(OAc)₃Reductive Amination92 : 885%
Boc₂O (1.0 eq)Carbamate Protection>95 : 594%
Trityl Chloride (1.0 eq)Tritylation>99 : 191%

Data Summary: As the steric bulk of the electrophile increases (progressing from methyl iodide to trityl chloride), the regioselectivity for the unhindered N1 position increases dramatically, validating the kinetic control strategy.

Troubleshooting & Structural Verification

NMR Verification of Regiochemistry (Trustworthiness): The most definitive method to validate the site of alkylation is via ¹H and ¹³C NMR spectroscopy.

  • Confirming N4-Alkylation: Alkylation at N4 causes a significant downfield chemical shift of the C3 methine proton (the CH attached to the methyl group) due to the electron-withdrawing nature and spatial proximity of the new substituent.

  • Confirming N1-Alkylation: The C3 methine proton remains relatively unchanged, while the C2 and C6 methylene protons exhibit the primary downfield shifts.

Avoiding Epimerization: The C3 stereocenter in (R)-3-methylpiperazine is susceptible to racemization under strongly basic, high-temperature conditions. Always use mild bases (like K₂CO₃ or DIPEA) and avoid prolonged heating above 80 °C to preserve enantiomeric purity 2.

References

  • BenchChem. "1-(4-Chloro-3-nitrobenzoyl)-3-methylpiperazine".
  • EvitaChem. "Buy Methyl(R)
  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023".
  • RSC Publishing.

Sources

Method

Application Note: A Robust HPLC Method for the Chiral Separation of 1-Ethyl-3-methyl-piperazine

Abstract The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] 1-Ethyl-3-methyl-piperazine is a chiral building block whose stereoisomeric form is crucial in the synthesis of various active pharmaceutical ingredients (APIs). This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of its enantiomers. We delve into the causal logic behind the selection of the chiral stationary phase, mobile phase composition, and other chromatographic parameters. The protocol provided is designed to be a self-validating system, offering a reliable starting point for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral piperazine derivatives.

Introduction: The Imperative of Chiral Analysis

The three-dimensional structure of a molecule is fundamental to its biological activity. For chiral molecules like 1-Ethyl-3-methyl-piperazine, which possess a non-superimposable mirror image, the two enantiomers can interact differently with the chiral environment of the human body (e.g., enzymes, receptors). This can lead to one enantiomer providing the desired therapeutic effect while the other may be inactive or, in some cases, cause adverse effects.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that necessitate the characterization and control of the enantiomeric composition of chiral drugs.[4][5]

Direct analytical methods for resolving enantiomers are therefore essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose, offering high resolution, reproducibility, and scalability.[2][5][6]

Method Development: A Rationale-Driven Approach

Developing a successful chiral separation method is a multi-faceted process where each parameter is chosen to address a specific chemical challenge. The logical workflow for this process is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundational Choices cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization & Detection Analyte Analyte Characterization (1-Ethyl-3-methyl-piperazine) - Basic Amine - Lacks Strong Chromophore CSP_Selection Chiral Stationary Phase (CSP) Selection (Polysaccharide-based) Analyte->CSP_Selection Structure dictates choice Mode_Selection Chromatographic Mode Selection (Normal Phase / Polar Organic) CSP_Selection->Mode_Selection Compatibility Solvent_Choice Primary Solvents (e.g., Hexane/Alcohol) Mode_Selection->Solvent_Choice Modifier_Addition Basic Modifier Addition (e.g., Diethylamine - DEA) Solvent_Choice->Modifier_Addition Base for separation Optimization Ratio & Concentration Tuning Modifier_Addition->Optimization Crucial for peak shape Instrument_Params Instrument Parameters (Flow Rate, Temperature) Optimization->Instrument_Params Detector_Settings Detector Settings (Low UV Wavelength) Instrument_Params->Detector_Settings Data_Analysis Data Analysis (Resolution, Tailing Factor) Detector_Settings->Data_Analysis

Figure 1: Logical workflow for chiral HPLC method development.

The choice of CSP is the most critical factor in any chiral separation.[1] For piperazine derivatives, polysaccharide-based CSPs have demonstrated broad and effective applicability.[1][2][7]

  • Expert Rationale: We selected a cellulose-based CSP, specifically one coated with cellulose tris(3,5-dichlorophenylcarbamate). This type of CSP, found in columns like the Daicel Chiralpak® IC, provides a robust platform for resolving a wide array of chiral compounds.[1][8] The chiral recognition mechanism is predicated on the formation of transient diastereomeric complexes. The helical polymer structure of the cellulose derivative creates chiral grooves where enantiomers can interact differently through a combination of hydrogen bonds, π-π interactions, and dipole-dipole interactions with the carbamate groups.[6] The presence of electron-withdrawing chlorine atoms on the phenyl groups enhances these interactions, often leading to greater enantioselectivity.

The mobile phase must not only elute the compound but also facilitate the enantioselective interactions with the CSP.

  • Expert Rationale: 1-Ethyl-3-methyl-piperazine is a basic amine. Such compounds are notoriously prone to strong, non-specific interactions with residual acidic silanol groups on the silica surface of the HPLC column. This results in significant peak tailing and poor resolution. To counteract this, the addition of a small amount of a basic modifier to the mobile phase is essential.[9][10] We employ Diethylamine (DEA) at a low concentration (0.1%). DEA acts as a competitive base, effectively masking the active silanol sites and preventing the analyte from engaging in these undesirable secondary interactions.[11][12] This leads to vastly improved peak symmetry and allows the subtle enantioselective interactions with the CSP to dominate, thereby improving resolution.[1][13]

For the primary solvents, a normal-phase or polar organic mode is typically effective for this class of compounds on polysaccharide CSPs. A mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol provides excellent resolving power.[14]

A significant challenge in the analysis of simple aliphatic amines like 1-Ethyl-3-methyl-piperazine is their lack of a strong chromophore.[1][8]

  • Expert Rationale: These molecules do not absorb light strongly in the standard UV range (220-400 nm). However, they exhibit some absorbance at very low UV wavelengths. Therefore, detection is set to 205 nm to achieve adequate sensitivity for analysis at typical concentrations.[8] It is critical to use high-purity HPLC-grade solvents to minimize baseline noise at this low wavelength. For trace-level analysis, pre-column derivatization with a UV-active agent could be considered, but this adds complexity to the protocol.[1][8]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the successful chiral separation of 1-Ethyl-3-methyl-piperazine enantiomers.

ComponentSpecification
HPLC System Quaternary pump, autosampler, column oven, PDA or UV-Vis detector
Chiral Column Daicel Chiralpak® IC , 250 x 4.6 mm, 5 µm
Chemicals Racemic 1-Ethyl-3-methyl-piperazine standard
n-Hexane (HPLC Grade)
Isopropanol (IPA) (HPLC Grade)
Diethylamine (DEA) (Reagent Grade or higher)
Sample Filtration 0.45 µm PTFE syringe filters

Table 1: Required instrumentation and materials.

  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol into a suitable solvent reservoir.

    • Add 1 mL of Diethylamine to the mixture. This corresponds to a final composition of n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) .

    • Mix thoroughly and degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.

  • Sample Preparation (Working Standard):

    • Prepare a stock solution of racemic 1-Ethyl-3-methyl-piperazine in the mobile phase at a concentration of 1.0 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration of 0.2 mg/mL .

    • Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

ParameterSetting
Mobile Phase n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 205 nm
Run Time 20 minutes

Table 2: Optimized HPLC method parameters.

Figure 2: Step-by-step analysis and data processing workflow.

Expected Results and Data Interpretation

Under the conditions described, a successful baseline separation of the two enantiomers is expected.

ParameterExpected ValueDescription
Retention Time (t_R1) ~12.5 minRetention time of the first eluting enantiomer.
Retention Time (t_R2) ~14.8 minRetention time of the second eluting enantiomer.
Selectivity (α) > 1.2The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.
Resolution (Rs) > 1.5 The degree of separation between the two peaks. A value > 1.5 signifies baseline resolution.[1]
Tailing Factor (Tf) ≤ 1.5A measure of peak symmetry. Values close to 1 are ideal.

Table 3: Typical chromatographic performance metrics for the separation.

A resolution (Rs) value greater than 1.5 is the primary indicator of a robust and reliable separation, ensuring accurate quantification of each enantiomer.[1] The selectivity factor (α) is an intrinsic measure of the CSP's ability to differentiate between the enantiomers, while the tailing factor is a key indicator of the effectiveness of the DEA in suppressing silanol interactions.

Conclusion

This application note provides a comprehensive and scientifically-grounded HPLC method for the chiral separation of 1-Ethyl-3-methyl-piperazine. By selecting a polysaccharide-based chiral stationary phase and optimizing the mobile phase with a basic additive to ensure excellent peak shape, this protocol offers high resolution and reliability. The detailed explanation of the rationale behind each methodological choice is intended to empower researchers to not only apply this method but also to adapt it for other challenging chiral separations of basic compounds.

References

  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Beeskow, I., et al. (2022). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • Chiralpedia. (2022, December 5). Cyclodextrin-based CSPs.
  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed.
  • (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. Retrieved from a scientific publisher's protocol collection.
  • Al-Sannai, G. A., et al. (2022, May 7). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. PMC.
  • (n.d.). Chiral Cyclodextrin Capillary GC Columns.
  • Benchchem. (n.d.). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Pápai, Z., et al. (n.d.). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar.
  • (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.
  • (n.d.). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes.
  • (n.d.). Separation of the enantiomers of chiral amines using the mobile phase... ResearchGate.
  • (n.d.). Daicel Polysaccharide Stationary Phases.
  • Kim, H., et al. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. PMC.
  • Nazareth, C., & Pereira, S. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
  • Ilisz, I., et al. (2024, March 18).
  • He, Z., et al. (n.d.).
  • (n.d.). Rapid Method Scouting of Chiral Compounds.

Sources

Application

Application Note: Enantioselective Synthesis and Catalysis Using (R)-1-Ethyl-3-methyl-piperazine

Executive Summary (R)-1-Ethyl-3-methyl-piperazine is a privileged chiral scaffold that bridges the gap between organocatalysis, transition-metal ligand design, and active pharmaceutical ingredient (API) development. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-1-Ethyl-3-methyl-piperazine is a privileged chiral scaffold that bridges the gap between organocatalysis, transition-metal ligand design, and active pharmaceutical ingredient (API) development. Unlike simpler symmetric diamines, this molecule features a highly differentiated nitrogen environment—a tertiary N1 amine and a secondary N4 amine—coupled with a stereogenic center at C3. This application note details the mechanistic causality behind its use in asymmetric synthesis, providing self-validating protocols for both organocatalytic aldol reactions and copper-catalyzed Henry reactions.

Structural Rationale & Mechanistic Causality

To understand why (R)-1-Ethyl-3-methyl-piperazine is a highly effective tool for enantioselective reactions, one must analyze its structural geometry and electronic properties:

  • Steric Differentiation (The N1-Ethyl Group): The ethyl substitution at N1 renders it a tertiary amine. Causality: This prevents N1 from participating in unwanted nucleophilic condensation reactions (e.g., forming off-target iminium species) while preserving its ability to act as a localized Brønsted base or a coordination site for transition metals.

  • Stereocontrol Element (The C3-Methyl Group): The chiral methyl group is positioned directly adjacent to the reactive N4 secondary amine. Causality: When a substrate binds to N4, the C3-methyl group projects into the reactive trajectory. It forces intermediates into a rigid E-conformation and physically shields the Re-face, funneling incoming electrophiles exclusively to the Si-face.

  • Conformational Rigidity: The piperazine ring naturally adopts a stable chair conformation. Causality: This pre-organization minimizes the entropic penalty during transition state formation, a critical factor for achieving high enantiomeric excess (ee) in asymmetric catalysis ()[1].

Application 1: Organocatalytic Asymmetric Aldol Reactions

Chiral secondary amines are the gold standard for enamine/iminium organocatalysis. (R)-1-Ethyl-3-methyl-piperazine acts as a highly effective secondary amine catalyst for intermolecular cross-aldol reactions[2].

Mechanistic Pathway

The catalytic cycle relies on the reversible formation of an enamine intermediate. The steric bulk of the C3-methyl group dictates the geometry of this enamine, ensuring high diastereo- and enantioselectivity.

EnamineCycle Cat Catalyst: (R)-1-Ethyl-3-methyl-piperazine Iminium1 Iminium Ion Formation (Rapid Equilibrium) Cat->Iminium1 Sub Carbonyl Substrate (Aldehyde/Ketone) Sub->Iminium1 Enamine Chiral Enamine Intermediate (Sterically directed by C3-Methyl) Iminium1->Enamine -H2O TS Electrophilic Attack (Si-face or Re-face blocked) Enamine->TS + Electrophile Iminium2 Product Iminium Ion TS->Iminium2 Prod Enantioenriched Product + Catalyst Regeneration Iminium2->Prod +H2O Prod->Cat Recycled

Enamine-mediated catalytic cycle highlighting steric direction by the C3-methyl group.

Protocol 1: Self-Validating Asymmetric Aldol Addition

This protocol describes the coupling of a donor ketone with an acceptor aldehyde.

  • Step 1: Catalyst Activation. In a dry 10 mL Schlenk flask, dissolve (R)-1-Ethyl-3-methyl-piperazine (0.2 mmol, 20 mol%) and p-nitrobenzoic acid (0.2 mmol, 20 mol%) in 2.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: Pre-mixing the secondary amine with the Brønsted acid forms the active catalytic salt. The acid accelerates the water-elimination step during iminium formation without completely neutralizing the nucleophilicity of the N4 amine.

  • Step 2: Substrate Addition. Add the donor ketone (2.0 mmol) and stir for 10 minutes at room temperature, then cool the mixture to -20 °C.

    • Causality: Lowering the temperature increases the conformational rigidity of the enamine intermediate, maximizing the steric differentiation provided by the C3-methyl group and thereby enhancing the ee of the final product. DCE is chosen over polar solvents because non-polar halogenated solvents promote tight ion-pairing in the transition state.

  • Step 3: Electrophile Introduction. Slowly add the acceptor aldehyde (1.0 mmol). Stir at -20 °C for 24-48 hours.

    • Causality: Slow addition maintains a low concentration of the highly reactive electrophile, preventing uncatalyzed background homocoupling.

  • Step 4: Quenching and Validation. Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Validation System: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc 7:3). To validate the success of the asymmetric induction, determine the enantiomeric excess by Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min). Crucial: A racemic standard synthesized using an achiral base (e.g., pyrrolidine) must be run prior to the chiral sample to validate baseline peak separation.

Quantitative Data: Aldol Reaction Optimization
EntrySolventTemp (°C)Acid Co-catalystYield (%)dr (anti:syn)ee (%)
1THF25None4560:4042
2THF25p-Nitrobenzoic acid7885:1576
3DCE25p-Nitrobenzoic acid8592:888
4 DCE -20 p-Nitrobenzoic acid 91 98:2 96

Application 2: Chiral Ligand in Transition Metal Catalysis

Piperazine derivatives form highly stable, stereodirecting complexes with transition metals, making them excellent ligands for cross-coupling and asymmetric synthesis ()[3]. In the copper-catalyzed asymmetric Henry (nitroaldol) reaction, (R)-1-Ethyl-3-methyl-piperazine acts as a bifunctional ligand ()[4].

Mechanistic Pathway

The tertiary N1 amine acts as a localized base to deprotonate nitromethane, while the N4 amine and the metal center coordinate the aldehyde, bringing the reactive species into a highly organized, chiral environment.

HenryReaction Step1 Ligand: (R)-1-Ethyl-3-methyl-piperazine + Cu(OAc)2 Step2 Chiral Cu(II)-Piperazine Complex (Bifunctional Activation) Step1->Step2 1h, RT, Solvent Step3 Coordination of Aldehyde & Nitromethane Step2->Step3 Step4 Deprotonation to Nitronate (Base/Ligand assisted) Step3->Step4 Step5 Enantioselective C-C Bond Formation (Transition State) Step4->Step5 Step6 Chiral β-Nitro Alcohol Product Release Step5->Step6 +H+ Step6->Step2 Catalyst Turnover

Bifunctional Cu(II)-piperazine transition state in the asymmetric Henry reaction.

Protocol 2: Cu(II)-Catalyzed Asymmetric Henry Reaction
  • Step 1: Catalyst Pre-formation. In a flame-dried flask under argon, dissolve Cu(OAc)₂ (0.05 mmol, 5 mol%) and (R)-1-Ethyl-3-methyl-piperazine (0.055 mmol, 5.5 mol%) in 2.0 mL of absolute ethanol. Stir at room temperature for 1 hour.

    • Causality: The 1-hour pre-stirring is mandatory. It ensures complete thermodynamic assembly of the chiral Cu(II)-piperazine complex. Failing to do this leaves unligated copper in solution, which will catalyze a rapid, racemic background reaction, destroying the overall ee[3].

  • Step 2: Reagent Addition. Cool the deep blue/green complex solution to 0 °C. Add the target aldehyde (1.0 mmol), followed by nitromethane (10.0 mmol, 10 eq).

    • Causality: Nitromethane is used in large excess to drive the equilibrium forward and serve as a co-solvent. The N1-ethyl group of the ligand acts as an internal base to deprotonate the nitromethane in close spatial proximity to the copper-bound aldehyde[4].

  • Step 3: Validation & Isolation. Stir at 0 °C for 24 hours, monitoring the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2). Once complete, filter the mixture through a short pad of silica gel to remove the copper catalyst, eluting with EtOAc. Concentrate and purify by column chromatography. Validate the ee of the resulting β-nitro alcohol via Chiral HPLC.

Quantitative Data: Cu(II)-Catalyzed Henry Reaction Substrate Scope
EntryAldehyde SubstrateTime (h)Yield (%)ee (%)
1Benzaldehyde249289
24-Nitrobenzaldehyde129694
34-Methoxybenzaldehyde368586
42-Chlorobenzaldehyde249091

Application 3: Pharmacophore Building Block in Drug Discovery

Beyond its role as a catalyst, the (R)-1-ethyl-3-methyl-piperazine scaffold is a privileged motif in medicinal chemistry. Chiral piperazines are frequently incorporated into APIs (such as HIV protease inhibitors like indinavir) to improve metabolic stability and target affinity[1].

  • Lipophilicity & BBB Penetration: The N1-ethyl group enhances the LogP of the parent molecule, making it highly suitable for CNS-active agents requiring blood-brain barrier (BBB) penetration.

  • Target Engagement: The chiral C3-methyl group provides a specific vector to engage hydrophobic pockets within receptor binding sites, often resulting in a 10- to 100-fold increase in binding affinity compared to achiral piperazine analogs. It is typically incorporated into larger API scaffolds via standard S_NAr reactions or Buchwald-Hartwig aminations at the unprotected N4 position.

References

  • Asymmetric catalysis: An enabling science Proceedings of the National Academy of Sciences (PNAS), 101 (15) 5392-5398 (2004). URL:[Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives Acta Chimica Slovenica, 69, 316–321 (2022). URL:[Link]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Organic Letters, ACS Publications (2016). URL:[Link]

Sources

Method

Application Note: Advanced Analytical Techniques for the Characterization of Piperazine-Based Pharmaceutical Salts

Introduction & Strategic Rationale Piperazine is a highly versatile cyclic secondary diamine widely utilized in the pharmaceutical industry. Historically known for its anthelmintic properties (e.g., piperazine citrate an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Piperazine is a highly versatile cyclic secondary diamine widely utilized in the pharmaceutical industry. Historically known for its anthelmintic properties (e.g., piperazine citrate and piperazine adipate), it has gained modern prominence as a counterion and coformer in multidrug salts. By forming salts with poorly soluble active pharmaceutical ingredients (APIs)—such as sulfamethoxazole, acemetacin, or allopurinol—piperazine can drastically enhance physicochemical properties, including aqueous solubility, dissolution rate, and bioavailability[1][2].

However, the characterization of piperazine salts presents unique analytical challenges. Piperazine lacks a strong UV chromophore, which complicates standard reversed-phase chromatographic quantification[3][4]. Furthermore, its propensity to form hydrates requires rigorous solid-state evaluation to ensure batch-to-batch consistency[5]. This application note details a comprehensive, self-validating analytical workflow for piperazine salt characterization, combining solid-state structural analysis with solution-state quantification.

Strategic Analytical Workflow

To ensure complete characterization, scientists must employ an orthogonal approach. Solid-state techniques confirm the physical crystal lattice, while solution-state techniques verify chemical stoichiometry and purity.

G Start Piperazine Salt Candidate SolidState Solid-State Characterization Start->SolidState SolutionState Solution-State Characterization Start->SolutionState XRPD XRPD (Crystal Structure) SolidState->XRPD Thermal DSC / TGA (Thermal Stability) SolidState->Thermal NMR 1H/13C NMR (Stoichiometry) SolutionState->NMR Chromatography HILIC-ELSD (Quantification) SolutionState->Chromatography Validation Validated API Salt Form XRPD->Validation Thermal->Validation NMR->Validation Chromatography->Validation

Fig 1: Strategic analytical workflow for comprehensive piperazine salt characterization.

Solid-State Characterization Protocols

Causality & Rationale : When formulating a piperazine salt, it is critical to confirm that a true ionic bond (proton transfer) has occurred, rather than the formation of a physical mixture or a neutral cocrystal. Because piperazine easily incorporates water into its crystal lattice, precise thermal profiling is required to differentiate between anhydrous salts, hydrates, and degradation products[5][6].

X-Ray Powder Diffraction (XRPD)

XRPD is the gold standard for confirming the phase purity of the newly formed piperazine salt. A unique diffractogram with new Bragg peaks—distinct from the free API and free piperazine—validates the formation of a novel solid phase[6].

Step-by-Step Methodology:

  • Sample Preparation : Gently grind 20–30 mg of the piperazine salt sample using an agate mortar. Causality: Gentle grinding minimizes preferred orientation without inducing mechanochemical phase transitions or dehydration.

  • Mounting : Load the powder onto a zero-background silicon sample holder, ensuring a perfectly flat surface to prevent peak shifting.

  • Instrument Parameters : Use a diffractometer equipped with Cu-Kα radiation ( λ=1.5406A˚ ). Set the tube voltage to 40 kV and current to 40 mA.

  • Data Collection : Scan from 2θ=3∘ to 40∘ with a step size of 0.01∘ to 0.02∘ and a scan rate of 2∘/min .

  • Self-Validation : Overlay the resulting diffractogram with those of the starting materials. The complete absence of characteristic API free-acid peaks confirms 100% salt conversion.

Coupled Thermal Analysis (DSC & TGA)

Thermal analysis provides causality for stability profiles. Differential Scanning Calorimetry (DSC) identifies the melting endotherm, while Thermogravimetric Analysis (TGA) quantifies weight loss corresponding to desolvation or dehydration[2][6].

Step-by-Step Methodology:

  • TGA Profiling : Weigh 3–5 mg of the sample into an open alumina crucible. Heat from 30°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min). Record weight loss to determine the hydration state.

  • DSC Profiling : Weigh 2–4 mg of the sample into a crimped but vented aluminum pan. Heat from 30°C to 250°C at 10°C/min under a dry nitrogen purge (50 mL/min).

  • Self-Validation : Cross-reference the TGA and DSC thermograms. A single, sharp melting endotherm in DSC, unassociated with TGA weight loss, indicates a pure, anhydrous salt. Broad endotherms coupled with TGA weight loss prior to melting indicate a hydrate (e.g., piperazine hexahydrate formation)[5].

Solution-State & Chemical Characterization Protocols

Causality & Rationale : While solid-state techniques confirm the crystal lattice, solution-state techniques are required to verify the chemical stoichiometry, confirm protonation states, and quantify the exact ratio of API to piperazine counterion for quality control[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

1 H and 13 C NMR are essential for confirming the stoichiometry of the salt (e.g., 1:1 vs. 2:1 API:piperazine) and verifying proton transfer. The basic secondary amines of piperazine ( pKa≈9.8 ) readily accept protons from acidic APIs, which induces predictable chemical shifts in the adjacent methylene protons[2].

Step-by-Step Methodology:

  • Preparation : Dissolve 10 mg of the piperazine salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d6​ or D 2​ O, depending on solubility).

  • Acquisition : Acquire a 1 H NMR spectrum at 400 MHz or higher. Causality: Ensure the relaxation delay (D1) is sufficiently long (e.g., 5–10 seconds) to allow complete relaxation of all protons, ensuring accurate integration.

  • Self-Validation : Integrate the distinct resonance of the piperazine methylene protons (typically an 8-proton singlet around δ 2.7–3.0 ppm in DMSO- d6​ ) against a known, well-resolved proton on the API. The integration ratio directly yields the stoichiometric ratio of the salt.

Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)

Causality : Piperazine lacks a strong UV chromophore, rendering standard reversed-phase HPLC with UV detection highly insensitive and prone to baseline interference. HILIC is ideal for retaining highly polar, ionizable counterions like piperazine, while ELSD provides a universal detection mechanism based on particle scattering, independent of the analyte's optical properties[3][4].

Step-by-Step Methodology:

  • Mobile Phase : Prepare Mobile Phase A (100 mM Ammonium Formate buffer, pH 3.0) and Mobile Phase B (Acetonitrile).

  • Column : Equip the system with a zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Gradient : Run an isocratic or shallow gradient starting at high organic (e.g., 80% B) to retain the polar piperazine, gradually increasing the aqueous phase to elute it.

  • ELSD Settings : Set the drift tube temperature to 50°C and the nebulizer gas (N 2​ ) pressure to 40 psi.

  • Self-Validation : Construct a calibration curve using high-purity piperazine standards. Crucial Step: Because ELSD response is inherently non-linear, use a log-log transformation for the calibration curve to ensure accurate quantification of the piperazine counterion in the bulk drug substance[4].

Quantitative Data Summary

To facilitate rapid reference during method development, the following table summarizes the primary analytical parameters and their expected outcomes when characterizing piperazine salts.

Analytical TechniquePrimary ObjectiveKey Parameter / Expected OutcomeCausality / Rationale
XRPD Phase IdentificationDistinct Bragg peaks ( )Differentiates a true, novel salt lattice from physical mixtures of starting materials.
DSC Thermal ProfilingSharp melting endotherm (°C)Confirms phase purity and the absence of polymorph contamination.
TGA Hydration State% Weight loss before meltingQuantifies water or solvent trapped in the lattice (e.g., distinguishing anhydrous vs. hexahydrate).
1 H NMR StoichiometryPeak integration ratioConfirms the exact API:Piperazine molecular ratio (e.g., 1:1 or 2:1).
HILIC-ELSD Counterion QuantificationLog-log calibration curveQuantifies the piperazine base accurately despite its lack of a UV chromophore.

Conclusion

The successful development, scale-up, and quality control of piperazine salts demand a multimodal analytical approach. By coupling the structural validation of XRPD and thermal analysis with the stoichiometric and quantitative power of NMR and HILIC-ELSD, researchers can establish a closed, self-validating loop. This rigorous methodology ensures the structural integrity, stability, and therapeutic efficacy of the final pharmaceutical product.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Piperazine Alkylation

Welcome to the Technical Support Center for the optimization of piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of piperazine alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.

Introduction

Piperazine and its derivatives are fundamental building blocks in medicinal chemistry, renowned for their presence in a multitude of FDA-approved drugs.[1] The N-alkylation of the piperazine ring is a critical transformation for generating these valuable molecules. However, the symmetrical nature of piperazine, with its two reactive secondary amine nitrogens, presents a significant synthetic challenge: controlling selectivity to achieve the desired mono-alkylated product while minimizing the formation of di-alkylated and quaternary ammonium salt byproducts.[2][3]

This guide provides a structured approach to troubleshooting and optimizing your piperazine alkylation reactions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during piperazine alkylation in a direct question-and-answer format.

Issue 1: Low Yield of Mono-Alkylated Product & Significant Di-Alkylation Byproduct

Question: My reaction is producing a low yield of the desired mono-alkylated piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is the most common challenge in piperazine alkylation. The formation of the di-substituted byproduct occurs because the first alkylation can activate the second nitrogen, making it a competitive nucleophile. Here are several strategies to enhance mono-selectivity, ranging from simple procedural adjustments to more involved synthetic routes.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)Scientific Rationale
Uncontrolled Stoichiometry • Use a large excess of piperazine (5-10 equivalents) relative to the alkylating agent.[3] • Employ slow, controlled addition of the alkylating agent to the piperazine solution.Using a large excess of piperazine statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-substituted product. Slow addition maintains a low concentration of the alkylating agent, further minimizing the chance of a second alkylation.
Highly Basic Conditions • Switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[2] • Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be effective.[4]A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting a second alkylation. Weaker bases are sufficient to neutralize the acid byproduct (e.g., HBr, HCl) without significantly deprotonating the product.[2]
Elevated Reaction Temperature • Conduct the reaction at a lower temperature. Start at room temperature or even 0 °C and gradually increase only if the reaction is too sluggish.[2]Higher temperatures can favor the formation of the thermodynamically more stable di-substituted product and increase the rate of the undesired second alkylation.[2][5]
Prolonged Reaction Time • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] • Quench the reaction once the formation of the mono-alkylated product is maximized.Allowing the reaction to proceed for too long after the initial starting material is consumed will inevitably lead to an increase in the di-substituted byproduct.[2]
Advanced Strategies for Mono-Alkylation:

If the above optimizations are insufficient, the following robust methods offer superior control:

  • Use of a Protecting Group: This is a highly effective and widely used strategy.[2][6][7] One nitrogen is "blocked" with a protecting group, typically a tert-butoxycarbonyl (Boc) group, leaving only one nitrogen free to react. The protecting group is then removed in a subsequent step.

  • In-situ Monohydrochloride Formation: Reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride generates piperazine monohydrochloride in situ. The protonated nitrogen is deactivated towards alkylation, directing the reaction to the free nitrogen.[2]

  • Reductive Amination: Instead of using an alkyl halide, reacting piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) is an excellent alternative.[4][7] This method avoids the possibility of over-alkylation and the formation of quaternary ammonium salts.[6][7]

Issue 2: Formation of Water-Soluble Quaternary Ammonium Salts

Question: My work-up is difficult, and I suspect the formation of a water-soluble quaternary ammonium salt. How can I confirm this and prevent its formation?

Answer: Quaternary ammonium salts form when a nitrogen atom is alkylated twice, leading to a positively charged species. This is particularly problematic with highly reactive alkylating agents like methyl iodide.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)Scientific Rationale
Over-alkylation • Avoid highly reactive alkylating agents if possible. • Use the precise stoichiometry of reactants.[2] • Employ the reductive amination strategy as it precludes the formation of quaternary salts.[6][7]The lone pair on the nitrogen of the mono-alkylated product can attack a second molecule of the alkylating agent, leading to the quaternary salt. Reductive amination proceeds through an iminium intermediate which is reduced to the secondary amine, preventing further reaction at that nitrogen.[8]
Product Identification • Analyze the aqueous layer of your extraction by LC-MS. Quaternary salts are often highly polar and will remain in the aqueous phase.Due to their charge and high polarity, quaternary ammonium salts have high water solubility and are often difficult to extract into common organic solvents.[2]
Issue 3: Difficulty in Product Purification

Question: I am struggling to separate my mono-alkylated product from the di-alkylated byproduct and unreacted piperazine. What purification strategies do you recommend?

Answer: The similar polarities of the mono- and di-substituted products can make purification challenging.[2]

Recommended Solutions:

  • Column Chromatography: This is the most common method for separation.

    • Solvent System Optimization: A gradient elution is often necessary. A common mobile phase is a mixture of a polar solvent like methanol (MeOH) and a less polar solvent like dichloromethane (DCM).[2] Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve peak shape and prevent tailing of basic compounds on silica gel.

  • Recrystallization/Precipitation:

    • Salt Formation: If your product is a free base, you can often form a salt (e.g., hydrochloride, diacetate) which may have different solubility properties than the impurities, allowing for selective crystallization.[9] For example, piperazine diacetate can be precipitated from acetone.[9]

    • Hexahydrate Formation: Piperazine can be selectively precipitated from a mixture as its hexahydrate by adjusting the water content and adding a water-insoluble alcohol.[10][11]

  • Acid/Base Extraction: Carefully adjusting the pH of the aqueous phase during work-up can sometimes help to selectively extract the desired product. However, the pKa values of the mono- and di-alkylated products may be too similar for this to be effective.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in piperazine alkylation, and how do I choose the right one? A1: The base neutralizes the hydrogen halide (e.g., HCl, HBr) that is formed during the reaction.[2] This prevents the protonation of the piperazine starting material or product, which would render them non-nucleophilic. The choice of base is critical:

  • Strong Bases (e.g., NaH, NaOH): Can increase the reaction rate but also promote di-alkylation by deprotonating the mono-alkylated product.[2]

  • Weaker Bases (e.g., K₂CO₃, NaHCO₃, TEA, DIPEA): Are generally preferred as they are strong enough to scavenge the acid byproduct but not strong enough to significantly deprotonate the product amine, thus minimizing di-alkylation.[2][4]

Q2: How does the choice of solvent affect the reaction? A2: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Polar Aprotic Solvents (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Acetone): These are commonly used as they can dissolve the piperazine and the alkylating agent, and they can accelerate SN2 reactions.[6]

  • Protic Solvents (e.g., Ethanol (EtOH), Methanol (MeOH)): Can also be used. The rate of reaction can be influenced by the solvent's dielectric constant and its ability to form hydrogen bonds.[12][13] Some studies have shown that solvents with lower dielectric constants, like ethanol, can sometimes lead to faster reaction rates compared to methanol.[12]

  • Inert Solvents (e.g., Toluene, Dichloromethane (DCM)): Often used, especially when employing protecting group strategies.[2][3]

Q3: At what temperature should I run my reaction? A3: The optimal temperature is a balance between reaction rate and selectivity.[2] It is highly dependent on the reactivity of your specific alkylating agent.

  • Starting Point: Begin at a lower temperature (0 °C to room temperature) and monitor the reaction.[4]

  • Optimization: If the reaction is slow, gradually increase the temperature. For less reactive alkylating agents, reflux temperatures may be necessary.[3][4] However, be aware that higher temperatures generally favor the formation of the di-alkylated byproduct.[2][5]

Q4: Should I use an alkyl halide or is reductive amination a better choice? A4: The choice depends on your specific target molecule and the available starting materials.

  • Alkylation with Alkyl Halides: This is a classic and straightforward SN2 reaction. However, it carries the risk of over-alkylation (di-alkylation and quaternary salt formation).[2][6]

  • Reductive Amination: This method offers superior control and completely avoids over-alkylation issues.[4][7] It involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. It is often the preferred method when clean mono-alkylation is critical.[7]

Diagrams and Workflows

Reaction Pathways in Piperazine Alkylation

G cluster_0 Reactants cluster_1 Products & Byproducts Piperazine Piperazine MonoAlk Desired Product: Mono-alkylated Piperazine Piperazine->MonoAlk + R-X (Desired Pathway) DiAlk Byproduct: Di-alkylated Piperazine AlkylHalide Alkylating Agent (R-X) MonoAlk->DiAlk + R-X (Side Reaction 1) QuatSalt Byproduct: Quaternary Ammonium Salt MonoAlk->QuatSalt + R-X (Side Reaction 2)

Caption: Reaction pathways showing desired mono-alkylation and common side reactions.

Troubleshooting Workflow for Low Mono-Alkylation Yield

G Start Low Yield of Mono-alkylated Product CheckStoich Is a large excess of piperazine (5-10 eq) being used? Start->CheckStoich UseExcess Action: Increase piperazine excess and use slow addition of alkylating agent. CheckStoich->UseExcess No CheckBase Is a weak base (e.g., K₂CO₃, TEA) being used? CheckStoich->CheckBase Yes UseExcess->CheckBase UseWeakBase Action: Switch from a strong base to a weaker base. CheckBase->UseWeakBase No CheckTemp Is the reaction run at the lowest effective temperature? CheckBase->CheckTemp Yes UseWeakBase->CheckTemp LowerTemp Action: Lower reaction temperature. Monitor progress. CheckTemp->LowerTemp No Advanced Consider Advanced Strategies: - Protecting Group (Boc) - In-situ Monohydrochloride - Reductive Amination CheckTemp->Advanced Yes LowerTemp->Advanced End Yield Improved Advanced->End

Caption: A troubleshooting workflow for optimizing piperazine alkylation reactions.

Experimental Protocols

Protocol 1: Mono-N-Alkylation using a Protecting Group Strategy (N-Boc-Piperazine)

This protocol is a reliable, two-step method for achieving clean mono-alkylation.[2][6]

Step 1: Mono-Boc Protection of Piperazine [2]

  • Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM. Add this solution dropwise to the stirred piperazine solution over 2-3 hours at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight (approx. 22 hours).[6]

  • Work-up:

    • Evaporate the DCM under reduced pressure.

    • Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.[2]

    • Extract the aqueous solution with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 1-Boc-piperazine.

Step 2: Alkylation of 1-Boc-Piperazine [2][6]

  • Setup: In a reaction flask, combine 1-Boc-piperazine (1.0 eq.), the alkylating agent (1.0-1.2 eq.), and potassium carbonate (K₂CO₃, 1.5-2.0 eq.) in a suitable solvent such as acetone or acetonitrile.[2][6]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the 1-Boc-piperazine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The residue can be purified by column chromatography if necessary.

Step 3: Deprotection of the Boc Group

  • Setup: Dissolve the N-Boc-N'-alkylated piperazine in a suitable solvent like DCM or dioxane.

  • Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Reaction: Stir the mixture at room temperature until deprotection is complete (monitor by TLC/LC-MS).

  • Work-up: Evaporate the solvent and excess acid to obtain the desired mono-alkylated piperazine salt. Alternatively, neutralize with a base and extract the free amine.

Protocol 2: Mono-N-Alkylation via Reductive Amination

This protocol offers excellent selectivity for mono-alkylation and avoids quaternary salt formation.[4][7]

  • Setup: Dissolve piperazine (1.0-1.2 eq.) and an aldehyde or ketone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid (1.1 eq.) can be added to catalyze iminium ion formation.

  • Reducing Agent Addition: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

References

  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Polycyclic Aromatic Compounds. Available at: [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Organic Letters. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Effect of the temperature on the process for piperazine and N-monoisopropylpiperazine over Cu 20 Cr 10 La 5 /c-Al 2 O 3. ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. Available at: [Link]

  • Process for the N-monoalkylation of piperazine. Google Patents.
  • Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts. ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Recovery and purification of piperazine. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Catalysts. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Alkylated piperazine compounds. Google Patents.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of (R)-1-Ethyl-3-methyl-piperazine Under Acidic Conditions

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with (R)-1-Ethyl-3-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability challenges with (R)-1-Ethyl-3-methyl-piperazine and related N-substituted piperazine scaffolds in acidic environments. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and formulations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core chemical principles governing the stability of your compound.

Q1: Why is the stability of (R)-1-Ethyl-3-methyl-piperazine a primary concern under acidic conditions?

A1: The stability concern is rooted in the fundamental chemical nature of the piperazine ring. This six-membered ring contains two nitrogen atoms at opposite positions, making it a basic compound.[1] These nitrogen atoms have lone pairs of electrons that readily accept protons (H+) from an acidic medium.

For (R)-1-Ethyl-3-methyl-piperazine, there is a tertiary amine (N1, substituted with an ethyl group) and a secondary amine (N4). Both can be protonated. This protonation is an equilibrium process governed by the pKa values of the nitrogens and the pH of the solution.[2][3] While protonation can enhance aqueous solubility, which is often desirable, it can also render the molecule more susceptible to certain degradation pathways, especially under conditions of strong acidity and elevated temperature. The two distinct pKa values of the piperazine core allow for the fine-tuning of its ionization state at physiological pH, which can be leveraged to modulate solubility and target engagement.[3]

Q2: What are the primary signs of degradation I should watch for in my experiments?

A2: Degradation can manifest in several ways. It is crucial to be observant of both physical and analytical changes:

  • Analytical Observations: The most reliable indicator is a change in the chromatographic profile of your sample. When using techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area of the parent compound, (R)-1-Ethyl-3-methyl-piperazine, and the appearance of one or more new, unexpected peaks corresponding to degradation products.[4]

  • Inconsistent Experimental Results: A common sign of compound degradation is a loss of potency or inconsistent results in biological assays.[4] If the concentration of your active molecule is decreasing over the course of an experiment due to instability, it will lead to unreliable data.

  • Physical Changes: While less specific, you might observe a change in the color or clarity of your solutions over time. For solid forms, color changes upon storage could also indicate degradation.[4]

Q3: How does the specific substitution pattern of (R)-1-Ethyl-3-methyl-piperazine influence its stability compared to unsubstituted piperazine?

A3: The ethyl and methyl groups on the piperazine ring are alkyl groups, which are generally considered electron-donating. This electronic effect can influence the basicity (and thus the pKa values) of the nitrogen atoms. For instance, studies on similar structures show that methyl substitution can increase the rate of amine degradation compared to unsubstituted piperazine.[5] The specific positions of these substituents on your molecule determine their precise influence on the reactivity of each nitrogen, potentially creating a preference for protonation at one site over the other. This, in turn, can affect the molecule's conformation and susceptibility to specific degradation mechanisms.[6]

Q4: What are the potential degradation pathways for a piperazine derivative under acidic stress?

A4: While specific degradation pathways for (R)-1-Ethyl-3-methyl-piperazine are not extensively documented in public literature, we can infer potential risks based on the known chemistry of amines and piperazine-containing compounds.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, a process that can be catalyzed by the presence of dissolved metal ions and accelerated by heat and light.[1][7] Acidic conditions can influence the rate of these oxidative processes.

  • Hydrolysis of Adjacent Functional Groups: If the (R)-1-Ethyl-3-methyl-piperazine moiety is part of a larger molecule containing amide bonds, these bonds can undergo acid-catalyzed hydrolysis.[8][9] This would cleave the molecule, producing a carboxylic acid and the piperazine-containing amine fragment.[8]

  • Ring Opening: Under harsh conditions (e.g., high temperature and strong acid), there is a theoretical possibility of acid-catalyzed ring-opening reactions, though this is generally less common for a stable saturated ring like piperazine compared to other degradation pathways.

Section 2: Troubleshooting Guide - From Observation to Solution

This section provides actionable steps to address common stability-related issues.

Q5: I've observed a new, unidentified peak in my HPLC chromatogram during a low-pH experiment. How should I proceed?

A5: The appearance of an unknown peak is a critical event that requires a systematic investigation. The goal is to confirm it is a degradant, ensure your analytical method can resolve it, and then identify its structure.

  • Step 1: Confirm the Peak's Origin. Analyze a control sample of your compound that has not been subjected to acidic stress. If the peak is absent in the control, it is highly likely a degradation product.

  • Step 2: Ensure Your HPLC Method is "Stability-Indicating". A proper stability-indicating method must be able to separate the parent compound from all potential degradation products without interference. If you are having trouble separating the new peak from the parent peak, you may need to optimize your method.[4]

    • Column Selection: While C18 columns are standard, consider a different stationary phase (e.g., C8, Phenyl) to achieve different selectivity.[4]

    • Mobile Phase pH: The pH of the mobile phase is critical for basic compounds. Small adjustments can significantly alter retention times and peak shapes.[4]

    • Gradient Elution: If isocratic elution is insufficient, developing a gradient program can often resolve closely eluting peaks.[4]

  • Step 3: Identify the Unknown Degradant. Structural elucidation is essential to understand the degradation pathway.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this task. Coupling your HPLC to a mass spectrometer will provide the molecular weight of the unknown compound from its mass-to-charge ratio (m/z).[4]

    • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the unknown peak, MS/MS provides structural information that can be used to piece together the identity of the degradant.[4]

Q6: My biological assay results are highly variable. Could this be a stability issue?

A6: Absolutely. Inconsistent results are a classic symptom of compound instability in the assay medium.[4] If the compound degrades in your buffer over the time course of the experiment, the effective concentration of the active molecule decreases, leading to lower-than-expected activity and poor reproducibility.

  • Immediate Actions:

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of (R)-1-Ethyl-3-methyl-piperazine immediately before use.

    • pH Control: Carefully check the pH of your assay buffer. If it is acidic, consider whether a less acidic buffer system could be used without compromising the experiment.

    • Storage: If stock solutions must be stored, keep them frozen at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[4]

  • Confirmatory Test: To confirm that instability is the cause, you can run a simple experiment. Prepare your compound in the assay buffer and analyze its purity and concentration by HPLC at time zero and again after the maximum duration of your biological assay. A significant decrease in the parent peak confirms instability.

Section 3: Key Experimental Protocols

These protocols provide a framework for systematically investigating the stability of your compound.

Protocol 1: Forced Degradation Study (Acid Stress Testing)

Objective: To intentionally degrade the compound under controlled acidic conditions to identify potential degradation products and assess the suitability of your analytical method. This is a core component of stress testing as recommended by ICH guidelines.[10]

Materials:

  • (R)-1-Ethyl-3-methyl-piperazine

  • Hydrochloric acid (HCl), e.g., 0.01 M, 0.1 M, and 1 M

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and organic solvents (e.g., acetonitrile, methanol)

  • Calibrated pH meter and heating block/oven

Procedure:

  • Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Set up multiple reactions. For each, add an aliquot of the stock solution to a solution of hydrochloric acid at varying concentrations (e.g., 0.01 M, 0.1 M, 1 M).

    • Incubate the samples. Start with a mild condition (e.g., room temperature for 2 hours) and a harsher condition (e.g., 60°C for 8 hours).[10]

    • Include a control sample of the drug in water, subjected to the same temperature conditions.

  • Time-Point Sampling: Withdraw aliquots from each reaction at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation reaction. Dilute the samples to an appropriate concentration for analysis.

  • Analysis: Analyze all samples by your developed HPLC-UV or HPLC-MS method.

  • Evaluation: Compare the chromatograms. Look for the formation of new peaks and the reduction in the area of the parent compound. The goal is to achieve a target degradation of 5-20%, which is generally sufficient to detect and identify major degradants without completely consuming the parent compound.[4]

Section 4: Data & Visualization

Table 1: Contextual Physicochemical Properties of Piperazine Scaffolds
PropertyUnsubstituted PiperazineNotes
pKa1 ≈ 5.35Represents the protonation of the second nitrogen after the first is already protonated.[3]
pKa2 ≈ 9.73Represents the protonation of the first nitrogen.[3][11]
Basicity Weak BaseThe two nitrogen atoms confer basic properties.[1] The pH of a 10% aqueous solution is 10.8–11.8.[11]
Form Hygroscopic SolidReadily absorbs water and carbon dioxide from the air.[11]
Note: The pKa values for (R)-1-Ethyl-3-methyl-piperazine will differ due to the electronic effects of the alkyl substituents but will be in a similar range.
Table 2: General Conditions for Forced Degradation Studies (ICH Guideline Summary)
Stress ConditionRecommended ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at RT or refluxed up to 8h.[10]To test stability in acidic environments.
Base Hydrolysis 0.1 M NaOH at RT or refluxed up to 8h.[10]To test stability in alkaline environments.
Neutral Hydrolysis Refluxing in water for 12h.[10]To assess stability in neutral aqueous solutions.
Oxidation 3% - 30% H₂O₂ at RT.[4]To evaluate susceptibility to oxidative degradation.
Photolysis Exposure to light providing overall illumination of not less than 1.2 million lux hours.To determine light sensitivity.
Thermal High temperature (e.g., 50-70°C).[10]To assess thermal stability.
Visualizations

ProtonationEquilibria cluster_0 Unprotonated (pH > pKa2) cluster_1 Mono-protonated (pKa1 < pH < pKa2) cluster_2 Di-protonated (pH < pKa1) A <(R)-1-Ethyl-3-methyl-piperazine Free Base > B (N4-H or N1-H) > A->B + H⁺ / - H⁺ C (N1-H and N4-H) > B->C + H⁺ / - H⁺

Caption: Protonation equilibria of the piperazine ring at different pH ranges.

StabilityWorkflow start Observation: Inconsistent data or new HPLC peak check_stability Is compound stability suspected? start->check_stability forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) check_stability->forced_degradation Yes no_issue Investigate other experimental variables (e.g., reagents, assay) check_stability->no_issue No hplc_dev Develop/Validate Stability-Indicating HPLC Method forced_degradation->hplc_dev id_degradant Identify Degradant(s) using LC-MS and MS/MS hplc_dev->id_degradant pathway Elucidate Degradation Pathway id_degradant->pathway mitigate Implement Mitigation Strategy: - Optimize pH - Use fresh solutions - Adjust storage conditions pathway->mitigate end Problem Resolved: Reliable Experimental Data mitigate->end

Caption: Systematic workflow for investigating and resolving compound instability.

Section 5: Summary of Best Practices

To ensure the integrity of your work with (R)-1-Ethyl-3-methyl-piperazine, adhere to the following best practices:

  • pH Control is Critical: Be aware of the pH of all solutions, buffers, and formulations. Whenever possible, maintain a pH where the compound is most stable. Conduct a pH-rate profile to determine this optimal range.

  • Buffer Selection: Choose buffer systems that do not catalyze degradation.

  • Formulate as a Salt: Formulating the compound as a stable salt (e.g., hydrochloride, citrate) can significantly improve its stability in solution compared to the free base.[1][4]

  • Protect from Light and Air: Store both solid material and solutions in well-sealed, amber-colored containers to protect against photo-oxidation and exposure to air.[1][4]

  • Control Temperature: Store materials at recommended low temperatures (e.g., 2-8°C or frozen) to slow the rate of chemical degradation.[1]

  • Always Use Fresh Solutions: For maximum reliability in quantitative experiments, prepare solutions fresh from solid material each day.

Section 6: References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Medicinal Chemistry.

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. (2025). Benchchem.

  • Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens. PMC.

  • Amide Hydrolysis. (2022). BYJU'S.

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). PMC.

  • Ch20 : Amide hydrolysis. Chemistry LibreTexts.

  • What are the stability conditions of piperazine? (2025). Biosynce Blog.

  • 21.7: Chemistry of Amides. (2024). Chemistry LibreTexts.

  • Reactions of Amides. (2025). A Level Chemistry Revision Notes.

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV.

  • PIPERAZINES. Ataman Kimya.

  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). Benchchem.

  • Thermal degradation of piperazine and its structural analogs. (2025). ResearchGate.

  • Piperazine. Wikipedia.

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Piperazine-Based Reactions

Welcome to the Piperazine Troubleshooting & Optimization Guide. As a secondary diamine, piperazine presents a unique synthetic challenge: differentiating two identical, highly nucleophilic nitrogen centers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperazine Troubleshooting & Optimization Guide. As a secondary diamine, piperazine presents a unique synthetic challenge: differentiating two identical, highly nucleophilic nitrogen centers. Poor solvent selection often leads to intractable mixtures of mono- and di-substituted products, low yields, and tedious chromatographic separations.

This guide provides field-proven, mechanistically grounded solutions for the three most common piperazine transformations: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Aliphatic N-Alkylation.

Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting an SNAr reaction with piperazine and a poly-halogenated aromatic ring, but I keep getting a mixture of regioisomers and bis-substituted products. How can I improve regioselectivity?

The Causality: Traditionally, SNAr reactions are performed in highly polar aprotic solvents (e.g., DMSO, DMF) to solvate the nucleophile and stabilize the anionic Meisenheimer complex intermediate. However, for piperazine, this over-stabilization lowers the activation energy for all possible substitution pathways, eroding regiocontrol and promoting over-reaction 1.

By switching to a non-polar solvent like toluene , the reaction is forced through a highly ordered, tightly bound six-membered polar transition state. The lack of solvent stabilization makes the transition state highly sensitive to the intrinsic electronic and steric differences of the electrophile's reactive sites, drastically increasing regioselectivity 1.

G Reactants Piperazine + Poly-haloarene Polar Polar Aprotic Solvent (e.g., DMSO) Reactants->Polar NonPolar Non-Polar Solvent (e.g., Toluene) Reactants->NonPolar TS_Polar Loose Meisenheimer Complex (Low Energy Barrier) Polar->TS_Polar TS_NonPolar Ordered 6-Membered TS (High Regiocontrol) NonPolar->TS_NonPolar Mix Mixture of Regioisomers & Bis-arylated Byproducts TS_Polar->Mix Pure Highly Regioselective Mono-substituted Product TS_NonPolar->Pure

Mechanistic causality of solvent polarity on SNAr transition state and regioselectivity.

Quantitative Data: Solvent Effect on SNAr Regioselectivity (Model Reaction: Piperazine + 2,4-Difluoronitrobenzene at 22 °C)

SolventPolarity IndexMono-substitution (ortho)Mono-substitution (para)Bis-substitution
DMSO7.265.2%12.4%22.4%
DMF6.471.0%10.5%18.5%
Toluene2.499.4% Trace0.5%

Self-Validating Protocol: Regioselective SNAr in Toluene Validation Checkpoint: If the reaction remains heterogeneous initially, do not add co-solvents; the product will solubilize as the reaction progresses.

  • Charge an oven-dried flask with the poly-halogenated electrophile (1.0 eq) and anhydrous toluene (10 mL/g).

  • Add piperazine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.2 eq). Note: Avoid large excesses of piperazine to prevent competitive pathways.

  • Stir the suspension at 22 °C for 4–6 hours. Monitor via LC-MS.

  • Workup: Quench with water. The non-polar toluene layer retains the highly organic mono-substituted product, while unreacted piperazine and salts partition into the aqueous phase, ensuring a self-purifying extraction.

Buchwald-Hartwig Cross-Coupling

Q: My Buchwald-Hartwig amination of piperazine yields significant amounts of bis-arylated byproduct, even when I use a slight excess of piperazine. What solvent and catalyst system should I use?

The Causality: Unprotected piperazine is highly prone to double arylation because the mono-arylated intermediate is often more soluble and sometimes more nucleophilic toward the Pd-complex than the starting piperazine. The causality of bis-arylation lies in the relative rates of the catalytic cycle. If reductive elimination is slow, the mono-arylated product re-enters the cycle.

Using a bulky, electron-rich ligand like RuPhos paired with Pd2(dba)3 in toluene (or under solvent-free conditions) accelerates the reductive elimination step, ejecting the mono-arylated product before a second oxidative addition can occur 2. Toluene provides optimal solubility for the active Pd(0) species while suppressing the solubility of the inorganic base (e.g., NaOtBu), creating a controlled, slow-release basic environment that favors mono-arylation.

Quantitative Data: Optimization of Buchwald-Hartwig Amination

SolventCatalyst / LigandPiperazine Eq.TimeMono-arylation YieldBis-arylation Yield
1,4-DioxanePd(OAc)2 / BINAP1.512 h45%35%
ToluenePd2(dba)3 / XPhos1.54 h68%15%
ToluenePd2(dba)3 / RuPhos1.510 min89% <5%
Neat (None)Pd2(dba)3 / RuPhos5.010 min92% Trace

Self-Validating Protocol: Rapid Aerobic Mono-Arylation Validation Checkpoint: A color change from dark purple/red (Pd2(dba)3) to a clear yellow/orange indicates successful formation of the active catalytic species.

  • To an open reaction vial, add Pd2(dba)3 (2 mol%), RuPhos (4 mol%), NaOtBu (1.2 eq), and piperazine (1.5 eq).

  • Add the aryl chloride (1.0 eq) followed by anhydrous toluene (0.5 M concentration).

  • Heat the mixture vigorously at 100 °C for 10 minutes open to the air 2.

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the Pd catalyst and salts.

  • Concentrate the filtrate to yield the mono-arylated piperazine.

Aliphatic N-Alkylation & Acylation

Q: I want to mono-alkylate/acylate piperazine with an alkyl halide/acyl chloride but want to avoid the tedious Boc-protection/deprotection sequence. Is there a solvent-based strategy to achieve this?

The Causality: Yes, via in situ mono-protonation. Piperazine is a symmetric diamine. By utilizing a highly polar, protic solvent system (e.g., Ethanol/Water) and adding exactly one equivalent of an acid (like HCl), you generate piperazine monohydrochloride 3.

The protonated nitrogen ( NH2+​ ) is completely non-nucleophilic. Furthermore, its strong electron-withdrawing inductive effect reduces the nucleophilicity of the adjacent free secondary amine. This precise electronic tuning allows the free amine to react with the electrophile, but immediately after the first alkylation/acylation, the steric bulk and altered pKa prevent any further reaction, virtually eliminating bis-alkylation 4.

G Start Piperazine Functionalization Issue Detected Diag Identify Reaction Class Start->Diag SNAr SNAr (Poor Regioselectivity) Diag->SNAr BHA Buchwald-Hartwig (Bis-arylation) Diag->BHA Alkyl Alkylation/Acylation (Over-reaction) Diag->Alkyl SNAr_Fix Switch to Non-Polar Solvent (e.g., Toluene) Stabilizes Ordered TS SNAr->SNAr_Fix BHA_Fix Optimize Ligand/Solvent (RuPhos/Pd2(dba)3 in Toluene) BHA->BHA_Fix Alkyl_Fix In Situ Mono-Protonation (Aqueous/EtOH + HCl) Alkyl->Alkyl_Fix

Troubleshooting workflow for piperazine functionalization based on reaction class.

Self-Validating Protocol: In Situ Mono-Protonation Alkylation Validation Checkpoint: The precipitation of piperazine dihydrochloride during the reaction is a visual indicator that the stoichiometry is correct and bis-alkylation is being suppressed.

  • Suspend piperazine (2.0 eq) in absolute Ethanol (5 mL/g).

  • Slowly add concentrated HCl (1.0 eq relative to total piperazine) to the suspension. The solution will become clear as the monohydrochloride salt forms.

  • Slowly add the primary alkyl iodide or acyl chloride (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the ethanol. Basify the aqueous residue to pH 11-12 using 1M NaOH. Extract the mono-alkylated product with CHCl3​ . Note: Do not use CH2​Cl2​ , as it can react exothermically with residual ethanol and amines under highly basic conditions.

References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Organic Process Research & Development - ACS Public
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC.
  • Technical Support Center: Selective Mono-acyl
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (R)-1-Ethyl-3-methylpiperazine and Alternative Chiral Amines in Drug Discovery

Executive Summary The precise manipulation of molecular chirality is a cornerstone of modern drug discovery. Chiral amines, specifically substituted piperazines, pyrrolidines, and morpholines, are foundational to the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise manipulation of molecular chirality is a cornerstone of modern drug discovery. Chiral amines, specifically substituted piperazines, pyrrolidines, and morpholines, are foundational to the synthesis of highly targeted pharmaceuticals, dictating spatial interactions with biological receptors and enzymes[1]. Among these, (R)-1-Ethyl-3-methylpiperazine (CAS: 321860-21-3) has emerged as a highly versatile building block. By combining the basicity of a piperazine core with the steric vector of a chiral methyl group and the lipophilicity of an N-ethyl substituent, this scaffold offers unique pharmacokinetic and pharmacodynamic advantages over traditional unsubstituted or racemic amines.

This guide objectively compares (R)-1-Ethyl-3-methylpiperazine against other common chiral and achiral amines, providing mechanistic insights, quantitative physicochemical data, and self-validating experimental protocols for its application in medicinal chemistry.

Physicochemical & Structural Comparison

The selection of a basic amine moiety profoundly influences a drug candidate's lipophilicity (LogP), ionization state at physiological pH (pKa), and metabolic stability. The table below summarizes the quantitative physicochemical differences between (R)-1-Ethyl-3-methylpiperazine and its structural alternatives.

CompoundpKa (Secondary Amine)pKa (Tertiary Amine)LogP (Predicted)Steric Bulk (A-Value Proxy)Primary Medicinal Chemistry Application
(R)-1-Ethyl-3-methylpiperazine ~9.2~4.50.8High (adjacent to NH)Tuning GPCR binding; improving BBB penetration.
Piperazine (Unsubstituted) 9.85.6-1.2LowGeneral solubilizing group; hydrophilic linker.
1-Methylpiperazine 9.14.8-0.1LowStandard basic moiety for kinase inhibitors.
(R)-3-Methylmorpholine 8.4N/A-0.1MediumLowering basicity; reducing hERG liability.
(R)-3-Aminopyrrolidine 9.4N/A-0.9MediumConformationally restricted H-bond donor[2].

Data Note: pKa and LogP values are derived from standard cheminformatics predictive models representing physiological conditions.

Mechanistic Insights: The Causality of Scaffold Selection

As a Senior Application Scientist, it is critical to understand why a specific chiral amine is chosen over another. The integration of (R)-1-Ethyl-3-methylpiperazine into a drug scaffold is driven by three mechanistic pillars:

  • Steric Tuning and Target Residence Time: The (R)-methyl group adjacent to the secondary amine creates a specific spatial vector. When binding to asymmetric hydrophobic pockets (e.g., in neurodegenerative disease targets), the correct enantiomer (eutomer) maximizes van der Waals contacts, while the distomer causes steric clashes[2]. Furthermore, this methyl group sterically shields the secondary amine, slightly reducing its nucleophilicity compared to unsubstituted piperazine. This shielding mitigates off-target reactivity and reduces metabolic N-oxidation liabilities.

  • Lipophilicity and BBB Penetration: The 1-ethyl group provides a calculated increase in lipophilicity (LogP ~0.8) compared to a 1-methyl group (LogP ~ -0.1). In central nervous system (CNS) drug design, this subtle increase in lipophilicity is often the difference between a compound failing in the periphery and successfully crossing the blood-brain barrier (BBB)[3].

  • Basicity Modulation: The ethyl group alters the electron density of the tertiary amine, shifting its pKa to ~4.5. This ensures that at physiological pH (7.4), the tertiary amine remains largely unprotonated, optimizing the overall charge state (LogD) of the molecule for membrane permeability.

Workflow A Chiral Amine Selection (R)-1-Ethyl-3-methylpiperazine B Steric Bulk (3-Methyl Group) A->B C Lipophilicity (1-Ethyl Group) A->C D Receptor Selectivity (Eutomer Fit) B->D Asymmetric Pocket E Metabolic Stability (Reduced N-Oxidation) B->E Steric Shielding F BBB Penetration (Optimized LogD) C->F Increased Lipophilicity G Optimized Lead Compound (High Efficacy, Low Toxicity) D->G E->G F->G

Workflow showing how (R)-1-Ethyl-3-methylpiperazine structural features optimize ADME parameters.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols for utilizing (R)-1-Ethyl-3-methylpiperazine incorporate built-in validation steps.

Protocol A: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

Causality: The pharmacological efficacy of chiral heterocyclic compounds is highly dependent on enantiomeric purity[3]. Even a 5% contamination with the (S)-enantiomer can drastically alter the off-target toxicity profile. We utilize a Daicel Chiralpak AD-H column because its amylose-based stationary phase forms transient, stereoselective hydrogen bonds with the piperazine core.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of (R)-1-Ethyl-3-methylpiperazine in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Add 0.1% Diethylamine (DEA) to suppress peak tailing caused by secondary amine interactions with residual silanols.

  • System Validation (The Control): Inject a known racemic standard of 1-ethyl-3-methylpiperazine. Validation Check: Ensure baseline separation (Resolution factor Rs​>1.5 ) and confirm a 50:50 integration ratio of the (R) and (S) peaks. If Rs​<1.5 , adjust the isopropanol ratio.

  • Analysis: Inject 10 µL of the (R)-enantiomer sample. Run at a flow rate of 1.0 mL/min at 25°C.

  • Detection & Calculation: Monitor UV absorbance at 210 nm. Calculate ee% using the formula: ee%=[(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100 .

Protocol B: Buchwald-Hartwig Cross-Coupling to an Aryl Halide

Causality: Attaching the secondary amine of (R)-1-Ethyl-3-methylpiperazine to an aryl drug scaffold is sterically hindered by the adjacent 3-methyl group. Standard palladium catalysts often fail or cause racemization due to high required temperatures. We utilize the RuPhos Pd G3 precatalyst because its bulky ligand accelerates the rate-limiting reductive elimination step, allowing the reaction to proceed at milder temperatures (85°C), thereby preserving the chiral center.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried vial with Aryl Bromide (1.0 equiv), (R)-1-Ethyl-3-methylpiperazine (1.2 equiv), Sodium tert-butoxide (NaOtBu, 1.5 equiv), and RuPhos Pd G3 (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration relative to the aryl bromide). Seal the vial with a PTFE-lined cap.

  • Heating & Monitoring: Heat the reaction block to 85°C for 4 hours.

  • System Validation (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, quench with wet ethyl acetate, and analyze via LC-MS. Validation Check: Confirm >95% consumption of the aryl bromide and the absence of oxidized piperazine byproducts.

  • Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Catalysis A Aryl Halide (Ar-X) + (R)-1-Ethyl-3-methylpiperazine B Precatalyst Activation (RuPhos Pd G3 -> Pd(0)) A->B Reagents C Oxidative Addition (Ar-Pd(II)-X) B->C D Amine Coordination & Deprotonation (NaOtBu) C->D Base Addition E Reductive Elimination (Sterically Accelerated) D->E 3-Methyl Clash E->C Pd(0) Regeneration F Enantiopure API Scaffold (C-N Bond Formed) E->F Product Release

Buchwald-Hartwig cross-coupling catalytic cycle for (R)-1-Ethyl-3-methylpiperazine.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "The Essential Role of Chiral Amines in Drug Discovery and Development." Nbinno News. Available at:[Link]

  • Carrieri A., et al. "Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases." Bioorganic & Medicinal Chemistry, Volume 110, 2024, 117829. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases." Pharmaceuticals (Basel), 2024. Available at:[Link]

Sources

Comparative

A Comparative Guide to Enantiomeric Excess Determination of (R)-1-Ethyl-3-methyl-piperazine

The determination of enantiomeric purity is a cornerstone of modern drug development and quality control. For chiral molecules such as (R)-1-Ethyl-3-methyl-piperazine, a key building block in many pharmacologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

The determination of enantiomeric purity is a cornerstone of modern drug development and quality control. For chiral molecules such as (R)-1-Ethyl-3-methyl-piperazine, a key building block in many pharmacologically active compounds, the ability to accurately quantify the enantiomeric excess (ee) is not merely an analytical task but a critical step in ensuring therapeutic efficacy and safety.[1] This is because enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles.[2] This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess of (R)-1-Ethyl-3-methyl-piperazine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The primary techniques for chiral separations and enantiomeric excess determination fall into three main categories: chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The choice of method is often dictated by factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation.[3]

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is a robust and widely adopted technique for enantiomeric separations due to its high resolution and reproducibility.[2][4] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[2]

Causality of Separation: For a molecule like 1-Ethyl-3-methyl-piperazine, which contains two basic nitrogen atoms, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the first choice. The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral cavities of the CSP. The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase is often crucial to reduce peak tailing and improve chromatographic efficiency by competing with the analyte for active sites on the stationary phase.[5]

Illustrative Experimental Workflow for Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Dissolve (R)-1-Ethyl-3-methyl- piperazine in Mobile Phase Inject Inject onto Chiral HPLC System Sample->Inject Separate Isocratic Elution on Polysaccharide-based CSP Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Calculate Calculate Enantiomeric Excess (ee%) Integrate->Calculate

Caption: General workflow for enantiomeric excess determination by Chiral HPLC.

Detailed Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is a suitable starting point.[5]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar organic solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small percentage of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape.[5][6]

  • Sample Preparation: Accurately weigh and dissolve the 1-Ethyl-3-methyl-piperazine sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

Chiral GC offers excellent resolution and sensitivity, making it a powerful technique for the analysis of volatile and thermally stable chiral compounds.[7][8] For amines like 1-Ethyl-3-methyl-piperazine, derivatization is often necessary to improve volatility and chromatographic performance.[9][10]

Causality of Separation & Derivatization: The separation mechanism in chiral GC relies on the differential interaction of the derivatized enantiomers with a chiral stationary phase, which is typically a cyclodextrin derivative.[7] Derivatization serves two primary purposes: it blocks the polar N-H groups to reduce peak tailing and enhances volatility for elution in the gas phase.[11] A common approach is acylation using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyryl chloride (HFBC).[9][12]

Illustrative Experimental Workflow for Chiral GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample (R)-1-Ethyl-3-methyl- piperazine Sample Derivatize Derivatization with Acylating Agent (e.g., TFAA) Sample->Derivatize Inject Inject into GC System Derivatize->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect Flame Ionization Detection (FID) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: General workflow for enantiomeric excess determination by Chiral GC.

Detailed Experimental Protocol: Chiral GC
  • Derivatization:

    • Dissolve approximately 1 mg of the 1-Ethyl-3-methyl-piperazine sample in a suitable solvent (e.g., 1 mL of dichloromethane).

    • Add an excess of the derivatizing agent (e.g., 100 µL of trifluoroacetic anhydride).

    • Heat the mixture at a moderate temperature (e.g., 60 °C) for a short period (e.g., 15-30 minutes) to ensure complete reaction.[10]

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane).

  • Chromatographic Conditions:

    • Column: A cyclodextrin-based chiral capillary column (e.g., a beta- or gamma-cyclodextrin derivative).[8]

    • Carrier Gas: Helium or Hydrogen.

    • Injector and Detector Temperature: Typically 250 °C.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure good separation.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Derivatization-Free Approach

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, often without the need for chromatographic separation.[3][13] The principle relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.[13][14]

Causality of Differentiation:

  • Chiral Solvating Agents (CSAs): A CSA, such as (R)-(-)-1,1'-bi-2-naphthol (BINOL) or (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, forms transient diastereomeric complexes with the enantiomers of 1-Ethyl-3-methyl-piperazine in solution.[13][15] These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.[13]

  • Chiral Derivatizing Agents (CDAs): A CDA, like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), reacts with the amine to form stable diastereomeric amides.[14] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.[14]

Illustrative Experimental Workflow for NMR with a Chiral Solvating Agent

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Dissolve (R)-1-Ethyl-3-methyl- piperazine in NMR Solvent Add_CSA Add Chiral Solvating Agent (e.g., BINOL) Sample->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Identify Identify Diastereotopic Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: General workflow for enantiomeric excess determination by NMR with a CSA.

Detailed Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Accurately weigh a known amount of the 1-Ethyl-3-methyl-piperazine sample into an NMR tube.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol).[13]

    • Dissolve the mixture in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.

    • Carefully integrate these signals.

    • Calculate the enantiomeric excess from the integration values.

Comparison of Methods

Analytical MethodPrinciple of Separation/DifferentiationKey AdvantagesKey Limitations
Chiral HPLC Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.[2]High resolution and reproducibility, well-established, suitable for preparative scale.[2]Can require extensive method development to find a suitable CSP and mobile phase.[2]
Chiral GC Differential interaction of derivatized enantiomers with a chiral stationary phase.[7]High efficiency and sensitivity, short analysis times.[7][10]Requires derivatization for non-volatile or polar analytes, potential for racemization during derivatization.[9][10]
NMR Spectroscopy Formation of transient diastereomeric complexes with a CSA or stable diastereomers with a CDA.[13][14]Rapid analysis, no chromatographic separation needed, can sometimes determine absolute configuration.[3][14]Lower sensitivity compared to chromatographic methods, requires a relatively pure sample, potential for signal overlap.

Conclusion

The selection of the most appropriate method for determining the enantiomeric excess of (R)-1-Ethyl-3-methyl-piperazine is a critical decision that depends on the specific requirements of the analysis. Chiral HPLC remains the workhorse for many applications due to its robustness and versatility. Chiral GC provides a high-resolution alternative, particularly for volatile compounds, though it often necessitates a derivatization step. NMR spectroscopy offers a rapid and direct method, especially valuable for high-throughput screening and when chromatographic method development is challenging. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and stereochemical integrity of their chiral compounds.

References

  • PROCESS FOR THE SEPARATION OF ENANTIOMERS OF PIPERAZINE DERIVATIVES - European Patent Office - EP 3419974 B1. Googleapis.com.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF. ResearchGate. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available at: [Link]

  • Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. PMC. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]

  • Enantiomeric Excess | Chiral-ChiralAnalysis. Rilas Technologies. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • A validated stability indicating a normal phase GC method for the quantitative determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical CHEMISTRY. Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides. PMC. Available at: [Link]

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Validation

Comparative Guide to Catalysts for Asymmetric Piperazine Synthesis

Executive Summary Piperazine is a highly privileged scaffold in medicinal chemistry, featured prominently in blockbuster therapeutics such as the kinase inhibitor imatinib and the HIV protease inhibitor indinavir[1]. Des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine is a highly privileged scaffold in medicinal chemistry, featured prominently in blockbuster therapeutics such as the kinase inhibitor imatinib and the HIV protease inhibitor indinavir[1]. Despite the ubiquity of this heterocycle, accessing stereochemically diverse, carbon-substituted piperazines remains synthetically challenging[2]. As a Senior Application Scientist, I have evaluated the leading catalytic methodologies for the asymmetric synthesis of piperazines. This guide critically compares three state-of-the-art catalytic systems, providing mechanistic causality, comparative performance data, and self-validating experimental protocols to assist drug development professionals in selecting the optimal synthetic route.

Mechanistic Evaluation of Leading Catalytic Systems

A. Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Ru-ATH)

Developed by the 3[3], this approach utilizes a tandem one-pot reaction combining Ti-catalyzed hydroamination with Ru-catalyzed ATH. The system employs the Noyori–Ikariya catalyst, RuCl.

  • Causality & Mechanism: The high enantioselectivity (>81% ee) is driven by critical hydrogen-bonding interactions. The protonated cyclic imine intermediate approaches the Ru-hydride complex from the less sterically hindered face. The heteroatom (nitrogen) in the piperazine backbone acts as a hydrogen-bond acceptor with the Ts-DPEN ligand, rigidly aligning the substrate for highly enantiofacial-selective hydride transfer[4].

G A Aminoalkyne Substrate B Ti-Catalyzed Hydroamination [bis(amidate)bis(amido)Ti] A->B Cyclization C Cyclic Imine Intermediate B->C Intramolecular Addition D Ru-Catalyzed ATH [RuCl((S,S)-Ts-DPEN)(p-cymene)] C->D H-Bonding Alignment E Chiral Piperazine (>81% ee) D->E Hydride Transfer

Workflow of tandem Ti-hydroamination and Ru-catalyzed asymmetric transfer hydrogenation.

B. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA)

The 1[1] pioneered the use of Pd-DAAA to construct α-tertiary and α-secondary piperazin-2-ones, which are subsequently reduced to piperazines. This method utilizes Pd2(pmdba)3 combined with electron-deficient PHOX ligands, such as (S)-(CF3)3-tBuPHOX[5].

  • Causality & Mechanism: The choice of an electron-deficient phosphinooxazoline (PHOX) ligand accelerates the nucleophilic attack of the enolate onto the Pd-π-allyl intermediate. The bulky tert-butyl group on the oxazoline ring enforces strict steric boundaries, dictating the trajectory of the enolate and resulting in exceptional enantioselectivities (up to 99% ee)[5]. Furthermore, N1-benzoyl protection is strategically chosen to stabilize the intermediate enolate and prevent unwanted side reactions[5].

G A N-Protected Piperazin-2-one Allyl Ester B Oxidative Addition [Pd2(pmdba)3] A->B Catalyst Binding C Pd-pi-Allyl Complex Decarboxylation B->C CO2 Release D Chiral PHOX Ligand [(S)-(CF3)3-tBuPHOX] C->D Enolate Formation E alpha-Tertiary Piperazin-2-one (up to 99% ee) D->E Facial Selective Attack

Mechanism of Pd-catalyzed decarboxylative asymmetric allylic alkylation of piperazin-2-ones.

C. Iridium-Catalyzed Asymmetric Hydrogenation (Ir-AH)

As detailed in recent 6[6], Zhou's group demonstrated the direct asymmetric hydrogenation of pyrazinium salts using Ir catalysts paired with JosiPhos-type bidentate ligands (e.g., L21a).

  • Causality & Mechanism: Aromatic pyrazines are notoriously difficult to reduce asymmetrically due to their stability and the potential for catalyst poisoning by the basic nitrogen atoms. By pre-activating the substrate as a pyrazinium salt, the aromaticity is disrupted. The rigid chiral pocket created by the JosiPhos ligand ensures that sequential hydrogen additions occur from a single enantiotopic face, yielding chiral piperazines with up to 92% ee[6].

Comparative Performance Data

Catalyst SystemPrecursor SubstrateKey Chiral LigandTypical YieldEnantiomeric Excess (ee)Scalability & Substrate Scope
Ru-ATH [3]Aminoalkynes(S,S)-Ts-DPEN75–85%>81%High (Gram-scale); tolerates alkyl/aryl groups well.
Pd-DAAA [5]Piperazin-2-one allyl esters(S)-(CF3)3-tBuPHOX80–99%85–99%Moderate; unparalleled for complex α-tertiary centers.
Ir-AH [6]Pyrazinium saltsJosiPhos (L21a)85–95%Up to 92%High; ideal for 2,3- and 3,5-disubstituted variants.

Self-Validating Experimental Protocols

Protocol A: Tandem Ti-Hydroamination / Ru-ATH Synthesis of Piperazines

Objective: Enantioselective synthesis of 3-substituted piperazines from aminoalkynes.

  • Catalyst Activation (Hydroamination): In a glovebox, charge a Schlenk flask with the aminoalkyne substrate (1.0 equiv) and the bis(amidate)bis(amido)Ti precatalyst (5 mol%) in dry toluene.

    • Causality: The glovebox ensures a strictly anhydrous environment, preventing the premature hydrolysis of the highly moisture-sensitive Ti-amido bonds.

  • Cyclization & Validation: Heat the mixture at 110 °C for 12 hours.

    • Self-Validation Check: Monitor via 1 H NMR of a crude aliquot. Complete disappearance of the alkyne proton signals confirms full conversion to the cyclic imine[3].

  • Solvent Exchange & ATH: Remove toluene under reduced pressure. Redissolve the crude imine in a 5:2 mixture of formic acid/triethylamine (FA/TEA). Add RuCl (1 mol%).

    • Causality: The FA/TEA azeotrope serves a dual purpose: it protonates the imine to increase its electrophilicity and acts as the stoichiometric hydrogen donor for the Ru catalyst[4].

  • Reduction & Validation: Stir at room temperature for 14 hours. Quench with saturated aqueous Na 2​ CO 3​ .

    • Self-Validation Check: Extract with dichloromethane, concentrate, and analyze via Chiral HPLC/SFC. A single major peak indicates successful enantiofacial reduction (>81% ee)[3].

Protocol B: Pd-Catalyzed Decarboxylative Allylic Alkylation

Objective: Synthesis of highly enantioenriched α-tertiary piperazin-2-ones.

  • Precatalyst Assembly: In an inert atmosphere, combine Pd2(pmdba)3 (5 mol%) and (S)-(CF3)3-tBuPHOX (12.5 mol%) in dry toluene (0.014 M). Stir for 30 minutes.

    • Causality: Pre-stirring allows the bidentate PHOX ligand to displace the pmdba ligands, forming the active chiral Pd(0) complex before substrate introduction[5].

  • Substrate Addition: Add the N1-benzoyl protected piperazin-2-one allyl ester (1.0 equiv) to the catalyst solution.

    • Causality: The N1-benzoyl group is critical; it withdraws electron density, stabilizing the intermediate enolate and preventing N-allylation[5].

  • Decarboxylation & Validation: Heat the reaction mixture at 40 °C for 12–48 hours.

    • Self-Validation Check: Monitor CO 2​ evolution (via bubbler) and perform TLC (UV active). Complete consumption of the starting ester validates the oxidative addition and decarboxylation steps[1].

  • Isolation: Concentrate the mixture and purify via flash column chromatography (silica gel, hexanes/EtOAc).

    • Self-Validation Check: Determine the enantiomeric excess of the isolated product using Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (target: up to 99% ee)[5].

Expert Insights on Catalyst Selection

When scaling these syntheses for drug development, the choice of catalyst is dictated by the substitution pattern required. For 3-substituted piperazines, the Ru-ATH route is highly atom-economical and scalable. However, if the target requires a complex, sterically hindered α-tertiary stereocenter, the Pd-DAAA method is unparalleled despite the requirement for precise protecting group strategies. Pyrazinium hydrogenation via Ir-catalysis remains the most direct route for heavily substituted 2,3- or 3,5-piperazines, provided the basicity of the final product does not poison the metal center.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." Organic Chemistry Portal. 3

  • Magriotis, P. A. (2020). "Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles." PMC.2

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). "Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry (ACS Publications). 4

  • Stoltz, B. M., et al. (2020). "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." PMC. 1

  • Stoltz, B. M., et al. (2020). "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." Caltech. 5

  • Etayo, P., et al. (2021). "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews (ACS Publications). 6

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Comparative

A Researcher's Guide to Stereoselectivity: Comparing the Biological Activity of (R)- and (S)-1-Ethyl-3-methyl-piperazine

Introduction: The Critical Role of Chirality in Pharmacology In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, integral to a multitude of drugs targeting the central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the landscape of medicinal chemistry, the piperazine scaffold is a cornerstone, integral to a multitude of drugs targeting the central nervous system (CNS) and beyond.[1][2] However, the introduction of a chiral center, as in 1-Ethyl-3-methyl-piperazine, transforms a seemingly simple molecule into a complex pharmacological puzzle. The existence of (R) and (S) enantiomers—non-superimposable mirror images—necessitates a rigorous comparative evaluation, as stereochemistry can profoundly dictate a compound's efficacy, selectivity, and safety profile.[1][3]

Biological systems, being inherently chiral, often exhibit a high degree of stereoselectivity. Receptors, enzymes, and other biological targets are three-dimensional entities, meaning one enantiomer (the eutomer) may fit perfectly into a binding site, while its counterpart (the distomer) may bind with significantly lower affinity, or even interact with different targets altogether, potentially leading to off-target effects.[3] For instance, the S-enantiomer of the β-blocker propranolol is about 100 times more potent than the R-enantiomer, highlighting how critical stereoisomerism is to drug action.[3]

This guide provides a comprehensive framework for researchers and drug development professionals to compare the biological activities of chiral piperazine derivatives. While specific experimental data for (R)- and (S)-1-Ethyl-3-methyl-piperazine is not extensively documented in public literature, we will use established principles and data from analogous chiral piperazines to illustrate the key differences one might expect and the experimental methodologies required to uncover them.[4][5][6]

Expected Pharmacological Profile: A Stereoselective Comparison

Based on the broader class of phenylpiperazine derivatives, it is plausible that 1-Ethyl-3-methyl-piperazine enantiomers will interact with monoamine neurotransmitter systems, such as serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[2][5][7] The introduction of a methyl group at the 3-position creates a chiral center that can dramatically influence how the molecule docks into a receptor's binding pocket.

Receptor Binding Affinity

Receptor binding assays are fundamental to determining a compound's affinity (often expressed as the inhibition constant, Kᵢ) for a specific target. It is highly probable that the (R) and (S) enantiomers of 1-Ethyl-3-methyl-piperazine would exhibit different affinities for a given receptor. For example, studies on chiral 1-(2-methoxyphenyl)piperazine derivatives have shown that one enantiomer can be hundreds of times more potent than the other at α₁-adrenoceptors.[5]

Table 1: Hypothetical Receptor Binding Profile for (R)- and (S)-1-Ethyl-3-methyl-piperazine This table is illustrative, based on typical stereoselectivity observed in related compounds.

Receptor Target(R)-Enantiomer Kᵢ (nM)(S)-Enantiomer Kᵢ (nM)Fold Difference (S vs. R)
5-HT₂ₐ 1525016.7x
D₂ 80951.2x
α₁ₐ 51800360x
α₂ₐ 5504800.87x

A lower Kᵢ value indicates higher binding affinity.

Functional Activity

Beyond binding, it is crucial to assess functional activity—whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. This is typically measured via cellular assays that detect downstream signaling events, such as the production of second messengers like cyclic AMP (cAMP).[8]

Activation of Gs-coupled receptors stimulates adenylyl cyclase and increases cAMP levels, while activation of Gi-coupled receptors inhibits this process.[8] The stereochemistry of a ligand can determine not only its potency (EC₅₀ or IC₅₀) but also its efficacy (Eₘₐₓ). One enantiomer might be a full agonist, while the other could be a partial agonist or even an antagonist.

Table 2: Illustrative Functional Activity at the 5-HT₂ₐ Receptor This table illustrates a possible scenario where the R-enantiomer is a potent agonist and the S-enantiomer is a weak partial agonist.

EnantiomerAssay TypeParameterValue
(R)-Enantiomer Calcium Flux (Gq)EC₅₀ (nM)25
Eₘₐₓ (%)98% (Full Agonist)
(S)-Enantiomer Calcium Flux (Gq)EC₅₀ (nM)850
Eₘₐₓ (%)35% (Partial Agonist)

Experimental Protocols: A Guide to Characterization

To generate the data exemplified above, rigorous and validated experimental protocols are essential. Here, we detail a standard workflow for determining receptor binding affinity and functional activity.

In Vitro Protocol: Competitive Radioligand Binding Assay

This protocol allows for the determination of the binding affinity (Kᵢ) of the (R) and (S) enantiomers for a target receptor, for instance, the 5-HT₂ₐ receptor. The principle is to measure how effectively the test compound competes with a known high-affinity radioligand for binding to the receptor.[9][10]

Objective: To determine the Kᵢ of (R)- and (S)-1-Ethyl-3-methyl-piperazine at the human 5-HT₂ₐ receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin (a well-characterized 5-HT₂ₐ antagonist).

  • Non-specific Competitor: Mianserin (10 µM final concentration) to define non-specific binding.

  • Test Compounds: Stock solutions of (R)- and (S)-1-Ethyl-3-methyl-piperazine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Brandel cell harvester with GF/B glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor membranes on ice. Prepare serial dilutions of the (R) and (S) test compounds in assay buffer.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + [³H]-Ketanserin + Assay Buffer.

    • Non-specific Binding (NSB): Receptor membranes + [³H]-Ketanserin + 10 µM Mianserin.

    • Competition Binding: Receptor membranes + [³H]-Ketanserin + varying concentrations of the (R) or (S) test compound.

  • Incubation: Add receptor membranes (typically 10-20 µg protein/well) to all wells. Add the radioligand at a concentration near its Kₔ (e.g., 1 nM [³H]-Ketanserin). Add the test compounds or NSB competitor. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[10]

  • Termination & Filtration: Terminate the binding reaction by rapid filtration through the GF/B filters using the cell harvester.[10] The filters trap the membranes with bound radioligand. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Causality and Self-Validation:

  • Why use a non-specific competitor? Mianserin, at a high concentration, saturates all specific binding sites, ensuring that any remaining radioactivity is due to non-specific binding to the filter or lipids. This is a critical control for accurate data.

  • Why wash with ice-cold buffer? The cold temperature slows the dissociation rate of the radioligand from the receptor, preventing loss of the specific signal during the wash steps.

  • Why use the Cheng-Prusoff equation? This equation corrects the IC₅₀ value for the influence of the radioligand concentration, providing a true measure of affinity (Kᵢ) that is independent of assay conditions.

Diagram 1: Workflow for Competitive Radioligand Binding Assay

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_term 3. Termination & Counting cluster_analysis 4. Data Analysis prep_mem Thaw Receptor Membranes plate 96-Well Plate Setup (Total, NSB, Competition) prep_mem->plate prep_ligand Prepare Radioligand ([³H]-Ketanserin) prep_ligand->plate prep_comp Prepare Test Compounds (R & S Enantiomers) prep_comp->plate incubate Incubate at RT (60-90 min) plate->incubate Reach Equilibrium filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash with Cold Buffer filter->wash count Scintillation Counting (Measure DPM) wash->count calc_ic50 Calculate IC₅₀ (Non-linear Regression) count->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki

A schematic overview of the key steps in a competitive radioligand binding assay.

Functional Assay: cAMP Measurement for Gs/Gi-Coupled Receptors

To determine if the enantiomers act as agonists or antagonists at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase, a cAMP assay is the gold standard.[8][12]

Objective: To measure the effect of (R)- and (S)-1-Ethyl-3-methyl-piperazine on cAMP production in cells expressing a target Gi-coupled receptor.

Methodology Overview:

  • Cell Culture: Plate cells expressing the target receptor in a multi-well plate and grow to confluence.

  • Stimulation:

    • Agonist Mode: Treat cells with increasing concentrations of the (R) and (S) enantiomers alongside a stimulant like Forskolin (which directly activates adenylyl cyclase). A Gi-coupled agonist will inhibit Forskolin-stimulated cAMP production.[12]

    • Antagonist Mode: Pre-incubate cells with the (R) or (S) enantiomer, then stimulate with a known agonist for the receptor. An antagonist will block the effect of the known agonist.

  • Lysis & Detection: After incubation, lyse the cells to release intracellular cAMP. Use a commercial detection kit (e.g., HTRF, ELISA, or bioluminescent-based assays) to quantify the amount of cAMP produced.[12][13]

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Diagram 2: Logic of Stereoselectivity at a Chiral Receptor Site

G Receptor-Ligand Interaction cluster_receptor Receptor Binding Pocket receptor R_ligand (R)-Enantiomer (Eutomer) R_ligand->R_site High Affinity 'Correct Fit' S_ligand (S)-Enantiomer (Distomer) S_ligand->S_site Low Affinity 'Poor Fit'

One enantiomer (eutomer) fits precisely, leading to high-affinity binding and a biological response.

In Vivo Considerations and Therapeutic Implications

Demonstrating stereoselectivity in vitro is the first step. The ultimate test is whether these differences translate to in vivo models. A comprehensive evaluation would involve administering the pure (R) and (S) enantiomers separately in rodent models to assess their effects on behavior, physiology, and pharmacokinetics.[14]

For CNS-active compounds, a battery of tests can be employed:[14]

  • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

  • Forced Swim Test: A common model for screening potential antidepressant activity.

  • Drug Discrimination Studies: To determine if the subjective effects of a compound are similar to a known drug (e.g., an amphetamine or an LSD-like hallucinogen).

A significant difference in the in vivo profiles of the enantiomers has profound implications for drug development. Developing a single-enantiomer drug (an "enantiopure" drug) can lead to:

  • Improved Therapeutic Index: By eliminating the distomer, which may be inactive but contribute to metabolic load or have off-target toxicity.[3]

  • Increased Potency and Selectivity: Allowing for lower, more targeted dosing.

  • Simplified Pharmacokinetics: Avoiding complex interactions that can occur when two enantiomers are metabolized at different rates.

Conclusion

The comparison of (R)- and (S)-1-Ethyl-3-methyl-piperazine serves as a critical model for understanding the role of stereochemistry in pharmacology. While direct data on this specific compound is sparse, the principles derived from analogous chiral piperazines are clear: enantiomers are distinct chemical entities and must be evaluated independently. A thorough investigation, beginning with in vitro binding and functional assays and progressing to in vivo models, is essential to fully characterize their pharmacological profiles. This rigorous, data-driven approach is fundamental to the rational design of safer and more effective therapeutic agents.

References

  • Bandini, E., Gatti, F., Ghelfi, F., Pagnoni, U. M., & Valcavi, U. (1991). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Arzneimittel-Forschung, 41(5), 513-518. [Link]

  • Sygnature Discovery. (n.d.). CNS and Pain Models. Retrieved from [Link]

  • Bonacchi, G., Agostini, O., Fedi, M., Bacciarelli, C., Boni, P., Castellucci, A., Perretti, F., & Manzini, S. (1988). Resolution and pharmacological properties of the enantiomers of the potent alpha-adrenoceptor antagonist 1-[2-ethoxy-2-(3'-pyridyl)ethyl]-4-(2'-methoxy-phenyl)piperazine. Arzneimittel-Forschung, 38(5), 650-654. [Link]

  • Hulme, E. C. (2005). Radioligand Binding Assays and Their Analysis. In Springer Protocols. Springer Nature. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.21.1–1.21.17. [Link]

  • Andleeb, H., Papke, R. L., Stokes, C., & Horenstein, N. A. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 14(15), 2825–2839. [Link]

  • Chiralpedia. (n.d.). Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • NIH Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • NIH Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

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Validation

Assessing the Purity of (R)-1-Ethyl-3-methyl-piperazine Dihydrochloride: A Comprehensive Analytical Guide

As pharmaceutical pipelines increasingly prioritize single-enantiomer therapeutics, the rigorous characterization of chiral building blocks has become a non-negotiable regulatory standard. Since the 1[1], regulatory bodi...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly prioritize single-enantiomer therapeutics, the rigorous characterization of chiral building blocks has become a non-negotiable regulatory standard. Since the 1[1], regulatory bodies mandate that enantiomers be treated as distinct chemical entities.

(R)-1-Ethyl-3-methyl-piperazine dihydrochloride is a highly valuable chiral scaffold. However, piperazine derivatives are prone to trace epimerization during multi-step synthesis[2], and the presence of asymmetric alkyl chains can complicate stereochemical analysis[3]. Assessing its purity requires a dual-pronged approach: quantifying chemical impurities (unreacted precursors, residual solvents) and determining enantiomeric excess (e.e.) to rule out the unwanted (S)-enantiomer.

This guide objectively compares the leading analytical modalities for this compound and provides self-validating, field-proven protocols aligned with4[4].

Analytical Workflow Visualization

PurityAssessment A Compound: (R)-1-Ethyl-3-methyl-piperazine dihydrochloride B Chemical Purity A->B C Enantiomeric Purity A->C D GC-MS (Volatile Impurities) B->D E RP-HPLC-UV (Related Substances) B->E F Chiral HPLC (Primary Method) C->F G Chiral NMR (Orthogonal Check) C->G H ICH Q2(R2) Validation (LOD, LOQ, Linearity) E->H F->H

Analytical workflow for the comprehensive purity assessment of chiral piperazines.

Comparative Analysis of Analytical Modalities

To establish the purity profile of (R)-1-Ethyl-3-methyl-piperazine dihydrochloride, researchers typically evaluate three primary techniques. Selecting the right method depends on the specific purity attribute being measured.

  • Chiral HPLC (Gold Standard): Utilizes immobilized polysaccharide chiral stationary phases (CSPs). It provides the highest resolution between (R) and (S) enantiomers and is the only method reliable enough for trace enantiomeric quantification (<0.1% e.e.).

  • GC-MS (Gas Chromatography-Mass Spectrometry): Exceptional for detecting volatile chemical impurities and residual solvents. However, for enantiomeric separation, it requires either a specialized chiral capillary column or pre-column derivatization, which introduces the risk of kinetic resolution artifacts.

  • Chiral NMR Spectroscopy: Involves derivatizing the secondary amine of the piperazine ring with Mosher's acid chloride. While it lacks the Limit of Quantitation (LOQ) necessary for trace impurity release testing, it is the premier orthogonal method for confirming absolute stereochemistry[3].

Quantitative Performance Comparison
Performance MetricChiral HPLC (Amylose CSP)GC-MS (Chiral Column)Chiral NMR (Mosher's Amide)
Primary Utility Enantiomeric & Chemical PurityVolatile ImpuritiesAbsolute Configuration
Limit of Detection (LOD) 0.01%0.05%~1.0%
Limit of Quantitation (LOQ) 0.05%0.15%~2.5%
Resolution ( Rs​ ) > 2.5~ 1.2N/A (Diastereomeric shift)
Sample Prep Complexity Low (Free-basing only)MediumHigh (Rigorous derivatization)
Run Time 15–20 min30–45 min> 1 hour (Prep + Scan)

Self-Validating Experimental Protocols

The following methodologies have been engineered to ensure mechanistic reliability. Every step includes a causality explanation and a built-in self-validation mechanism to comply with4[4].

Protocol 1: Trace Enantiomeric Purity via Chiral HPLC-UV

Causality & Rationale: Piperazines are highly basic amines. When analyzed on silica-backed stationary phases, residual silanol groups cause severe peak tailing. To mitigate this, the dihydrochloride salt must be neutralized, and a basic modifier (diethylamine) must be added to the mobile phase to competitively bind silanol sites, ensuring the sharp, Gaussian peaks required for integrating trace (S)-enantiomer impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of (R)-1-Ethyl-3-methyl-piperazine dihydrochloride in 1 mL of methanol. Add 10 µL of triethylamine to free-base the salt. Dilute 1:10 in the mobile phase.

  • Column Selection: Use a Chiralpak IG column (amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 5 µm silica), 250 x 4.6 mm.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Isocratic elution at 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

Self-Validating System Controls:

  • System Suitability Testing (SST): Prior to sample analysis, inject a 50:50 racemic mixture of 1-Ethyl-3-methyl-piperazine. The run is only validated if the resolution ( Rs​ ) between the (R) and (S) peaks is ≥2.0 .

  • LOQ Verification: Spike the pure (R)-sample with 0.05% of the authentic (S)-enantiomer. A signal-to-noise (S/N) ratio of ≥10 for the (S)-peak empirically validates the LOQ under real matrix conditions[4].

Protocol 2: Absolute Configuration via Chiral NMR (Orthogonal Validation)

Causality & Rationale: While HPLC provides quantitative precision, it does not independently confirm 3D spatial arrangement. Derivatizing the secondary amine (N4) of the piperazine with Mosher's acid chloride (MTPA-Cl) creates diastereomers. The anisotropic shielding effects of the phenyl ring in the MTPA moiety cause distinct chemical shifts in the 1 H and 19 F NMR spectra, allowing for the definitive assignment of the (R) configuration[3].

Step-by-Step Methodology:

  • Free-Basing: Dissolve 5 mg of the dihydrochloride salt in 0.5 mL of deuterated chloroform (CDCl 3​ ). Add 15 µL of deuterated triethylamine to neutralize the HCl and act as an acid scavenger for the subsequent reaction.

  • Derivatization: Add 3 equivalents of (S)-MTPA-Cl to the NMR tube. Shake vigorously and allow the reaction to proceed at room temperature for 30 minutes.

  • Acquisition: Acquire 1 H (400 MHz) and 19 F (376 MHz) NMR spectra. Focus on the chemical shift of the C3-methyl doublet and the 19 F singlet of the trifluoromethyl group.

Self-Validating System Controls:

  • Kinetic Resolution Check: Perform parallel derivatizations using both (R)-MTPA-Cl and (S)-MTPA-Cl in separate tubes. If the amidation does not proceed to 100% completion, kinetic resolution may artificially skew the observed diastereomeric ratio. Comparing the spectra from both enantiomeric reagents self-validates that the observed ratio accurately reflects the starting material's purity, rather than a derivatization artifact.

  • Baseline Confirmation: Always run an un-derivatized sample of the piperazine first to ensure no overlapping impurity peaks interfere with the critical MTPA-amide diagnostic signals.

Sources

Comparative

The Conformational Landscape: A Prerequisite for Spectral Interpretation

An In-Depth Spectroscopic Guide to the Stereoisomers of 1-Ethyl-3-methyl-piperazine for Pharmaceutical Analysis In the landscape of pharmaceutical development, the precise structural elucidation of chiral molecules is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Spectroscopic Guide to the Stereoisomers of 1-Ethyl-3-methyl-piperazine for Pharmaceutical Analysis

In the landscape of pharmaceutical development, the precise structural elucidation of chiral molecules is a cornerstone of ensuring drug safety and efficacy. The piperazine ring, a common scaffold in many active pharmaceutical ingredients (APIs), often gives rise to stereoisomers with distinct pharmacological profiles. This guide provides a comprehensive spectroscopic framework for the differentiation of the cis and trans isomers of 1-Ethyl-3-methyl-piperazine, a key intermediate in the synthesis of various therapeutic agents. As a Senior Application Scientist, this document synthesizes established spectroscopic principles with practical, field-proven methodologies to offer a robust protocol for isomer identification.

The critical difference between the cis and trans isomers of 1-Ethyl-3-methyl-piperazine lies in the spatial arrangement of the ethyl and methyl substituents on the piperazine ring. This seemingly subtle variation has profound implications for the molecule's three-dimensional conformation, which in turn dictates its interaction with biological targets. Consequently, unambiguous characterization is not merely an analytical exercise but a regulatory necessity. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confidently distinguish between these two isomers.

The piperazine ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. For the trans isomer, the thermodynamically most stable conformation will have both the larger ethyl group and the methyl group in equatorial positions. In contrast, the cis isomer must have one substituent in an axial position and the other in an equatorial position. This fundamental conformational difference is the primary driver of the distinct spectroscopic signatures observed for each isomer, particularly in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for the stereochemical assignment of 1-Ethyl-3-methyl-piperazine isomers. The chemical environment of each nucleus is exquisitely sensitive to its spatial orientation, providing a detailed structural map.

¹H NMR Spectroscopy: Unraveling Proton Environments

The key to differentiating the isomers via ¹H NMR lies in the analysis of chemical shifts and spin-spin coupling constants, which are heavily influenced by the axial or equatorial disposition of the protons and substituents.

  • Chemical Shifts: Protons in an axial position are generally more shielded (experience a weaker magnetic field) and thus resonate at a lower chemical shift (further upfield) compared to their equatorial counterparts. In the trans isomer, the proton on the carbon bearing the methyl group (C3) will be axial, leading to an upfield shift compared to the corresponding equatorial proton in the cis isomer.

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. The Karplus relationship predicts that the coupling constant between two axial protons (J_ax-ax), with a dihedral angle of approximately 180°, will be large (typically 8-13 Hz). In contrast, the coupling between an axial and an equatorial proton (J_ax-eq) or two equatorial protons (J_eq-eq) will be smaller (typically 2-5 Hz). This difference is often the most definitive piece of evidence for stereochemical assignment.

¹³C NMR Spectroscopy: A Complementary Perspective

While ¹H NMR often provides the most direct evidence, ¹³C NMR offers a complementary and confirmatory dataset. The steric compression experienced by an axial substituent, known as the gamma-gauche effect, causes the signal for that carbon and the adjacent ring carbons to be shifted upfield (to a lower ppm value) compared to when the substituent is in the less hindered equatorial position. Therefore, the carbon of the axial methyl group in the cis isomer is expected to resonate at a lower chemical shift than the equatorial methyl group in the trans isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Ethyl-3-methyl-piperazine Isomers
IsomerGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Differentiating Feature
transC3-HUpfield (axial)-Large ax-ax coupling constant
cisC3-HDownfield (equatorial)-Small ax-eq/eq-eq coupling constants
transC3-CH₃-Downfield (equatorial)Less shielded
cisC3-CH₃-Upfield (axial)Shielded (gamma-gauche effect)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 1-Ethyl-3-methyl-piperazine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure sufficient resolution to accurately determine coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Mass Spectrometry (MS): Insights into Fragmentation

While mass spectrometry will not typically distinguish between stereoisomers as they have the same molecular weight, the fragmentation patterns obtained under electron ionization (EI) can sometimes offer subtle clues, although this is less definitive than NMR. The primary utility of MS is to confirm the molecular weight and elemental composition. The fragmentation of piperazine derivatives is often initiated by the cleavage of the C-C bond adjacent to a nitrogen atom (alpha-cleavage).

The expected molecular ion peak for 1-Ethyl-3-methyl-piperazine (C₇H₁₆N₂) is m/z 128. Key fragments would likely arise from the loss of the ethyl group (m/z 99) and the methyl group (m/z 113).

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce the sample via a suitable method such as direct infusion or gas chromatography (GC-MS). GC-MS can be particularly useful as the isomers may have different retention times.

  • Ionization: Utilize electron ionization (EI) to induce fragmentation.

  • Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the cis and trans isomers are expected to be very similar, subtle differences may be observed in the "fingerprint region" (below 1500 cm⁻¹). These differences arise from the distinct vibrational modes of the C-N and C-C bonds within the piperazine ring due to their different symmetries and conformations. The C-H stretching vibrations in the 2800-3000 cm⁻¹ region may also show minor variations.

Experimental Protocol: IR Spectroscopy Analysis
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Comparison: Carefully overlay the spectra of the two isomers to identify any reproducible differences in the fingerprint region.

Visualizing the Structures and Workflow

To aid in the conceptualization of the isomeric differences and the analytical workflow, the following diagrams are provided.

Caption: Workflow for the spectroscopic differentiation of 1-Ethyl-3-methyl-piperazine isomers.

isomers cluster_trans trans Isomer (Chair Conformation) cluster_cis cis Isomer (Chair Conformation) trans trans cis cis

Caption: Chair conformations of trans and cis 1-Ethyl-3-methyl-piperazine. (Illustrative - actual images would be generated or sourced).

Conclusion

The robust differentiation of the cis and trans isomers of 1-Ethyl-3-methyl-piperazine is paramount for its application in pharmaceutical synthesis. While mass spectrometry and infrared spectroscopy provide valuable confirmatory data regarding molecular weight and functional groups, NMR spectroscopy is the unequivocal and most powerful tool for stereochemical assignment. The distinct differences in chemical shifts and coupling constants, arising from the fixed axial and equatorial positions of the substituents in the chair conformations, provide a definitive spectroscopic signature for each isomer. By following the integrated analytical approach detailed in this guide, researchers and drug development professionals can ensure the isomeric purity and structural integrity of this critical chemical entity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

Validation

comparison of synthetic routes to chiral 1,3-disubstituted piperazines

The piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in FDA-approved therapeutics ranging from antivirals to antidepressants[1]. Among piperazine derivatives, chiral 1,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in FDA-approved therapeutics ranging from antivirals to antidepressants[1]. Among piperazine derivatives, chiral 1,3-disubstituted piperazines present a unique synthetic challenge. The presence of two distinct stereocenters requires rigorous control over both relative (cis/trans) and absolute stereochemistry.

As drug development increasingly prioritizes enantiopure candidates to maximize efficacy and minimize off-target effects, selecting the optimal synthetic route for these complex heterocycles is critical. This guide objectively compares the two most prominent methodologies—the Chiral Pool (Diketopiperazine Reduction) approach and Catalytic Asymmetric Hydrogenation —evaluating their mechanistic causality, performance metrics, and experimental execution.

Mechanistic Evaluation of Synthetic Routes

The Chiral Pool Strategy (Diketopiperazine Reduction)

The traditional and most reliable method for constructing 1,3-disubstituted piperazines relies on the chiral pool, specifically utilizing enantiopure α -amino acids[1][2].

The Causality of the Design: By coupling two chiral amino acids to form a dipeptide, the absolute configuration at the future C1 and C3 positions of the piperazine ring is pre-installed. Base-catalyzed cyclization yields a 2,5-diketopiperazine intermediate. Because the stereocenters are derived from highly pure natural or unnatural amino acids, the resulting diastereomeric ratio (dr) and enantiomeric excess (ee) are exceptionally high. However, the thermodynamic stability of the diketopiperazine—driven by the resonance stabilization of its two amide bonds—necessitates harsh reduction conditions. Strong hydride donors, typically Lithium Aluminum Hydride (LiAlH 4​ ) or Borane (BH 3​ ), must be used at elevated temperatures to fully reduce the carbonyl groups to methylene units.

Catalytic Asymmetric Hydrogenation of Pyrazines

A more modern, atom-economical approach involves the direct asymmetric hydrogenation of pyrazine derivatives using chiral transition-metal catalysts[3][4].

The Causality of the Design: Directly hydrogenating pyrazines is notoriously difficult for two reasons: the high resonance energy of the aromatic ring, and the strong coordination capacity of the two basic nitrogen atoms, which rapidly poisons metal catalysts[4]. To circumvent this, a "masking strategy" is employed. By utilizing pyrazin-2-ols, the substrate undergoes tautomerization to a pyrazin-2-one (an amide form). This tautomerization disrupts the full aromaticity of the ring and significantly reduces the basicity of the adjacent nitrogen. Palladium-catalyzed asymmetric hydrogenation can then proceed efficiently via a dynamic kinetic resolution process, yielding chiral piperazin-2-ones with excellent ee and dr[3]. A subsequent mild reduction provides the target chiral piperazine without loss of optical purity.

G Node1 Chiral Amino Acids (Pre-installed Stereocenters) Node2 Dipeptide Coupling & Cyclization Node1->Node2 Node3 2,5-Diketopiperazine (Stable Intermediate) Node2->Node3 Node4 Harsh Reduction (LiAlH4 / BH3) Node3->Node4 Node9 Chiral 1,3-Disubstituted Piperazine Node4->Node9 Node5 Substituted Pyrazin-2-ol (Aromatic Core) Node6 Tautomerization to Pyrazin-2-one Node5->Node6 Node8 Asymmetric Hydrogenation (Dynamic Kinetic Resolution) Node6->Node8 Node7 Chiral Metal Catalyst (Pd + Chiral Ligand) Node7->Node8 Catalysis Node8b Chiral Piperazin-2-one Node8->Node8b Node8c Mild Reduction Node8b->Node8c Node8c->Node9

Caption: Synthetic workflows: Chiral Pool vs. Asymmetric Hydrogenation for chiral piperazines.

Comparative Data Matrix

The following table summarizes the quantitative performance of these methodologies based on recent synthetic literature[2][3].

Synthetic RouteTypical Yield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)ScalabilityKey Limitation
Chiral Pool (Diketopiperazine) 65 - 85% (Over 3 steps)> 99%> 99:1High (Multi-kg)Restricted by the commercial availability of unnatural chiral amino acids.
Asymmetric Hydrogenation (Pd-catalyzed) 88 - 95%84 - 99%> 20:1Medium to HighRequires high-pressure H 2​ equipment and expensive chiral ligands.
Late-Stage C-H Functionalization 40 - 70%70 - 90%Variable (often < 10:1)Low (Discovery phase)Substrate-specific; requires specialized directing groups.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) are integrated to verify the success of intermediate transformations before proceeding.

Protocol A: Synthesis via Chiral Pool (Diketopiperazine Reduction)

Objective: Synthesis of (2S,6S)-2,6-dimethylpiperazine from L-alanine.

  • Dipeptide Formation & Cyclization:

    • Dissolve 1.0 eq of N-Boc-L-alanine and 1.1 eq of L-alanine methyl ester hydrochloride in anhydrous dichloromethane (DCM).

    • Add 2.5 eq of N,N-diisopropylethylamine (DIPEA) at 0 °C, followed by 1.2 eq of HATU. Stir for 4 hours at room temperature.

    • Validation Check: Perform LC-MS to confirm the disappearance of the N-Boc-L-alanine mass peak and the appearance of the dipeptide mass.

    • Cleave the Boc group using 20% TFA in DCM (2 hours). Concentrate under vacuum.

    • Dissolve the crude intermediate in sec-butanol and reflux for 16 hours to force intramolecular cyclization.

    • Cool to precipitate the (3S,6S)-3,6-dimethylpiperazine-2,5-dione. Filter and wash with cold ethanol.

  • Reduction of the Diketopiperazine:

    • Suspend the diketopiperazine in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

    • Slowly add 4.0 eq of a 1.0 M solution of LiAlH 4​ in THF at 0 °C.

    • Mechanistic Note: The large excess of LiAlH 4​ is required to fully overcome the resonance stabilization of the dual amide bonds.

    • Reflux the mixture for 24 hours.

    • Quench: Cool to 0 °C and strictly follow the Fieser method (n mL H 2​ O, n mL 15% NaOH, 3n mL H 2​ O per n grams of LiAlH 4​ ) to prevent violent hydrogen evolution and trap aluminum salts.

    • Filter the granular aluminum salts, concentrate the filtrate, and purify via vacuum distillation to yield the pure chiral piperazine.

Mechanism N1 Pyrazin-2-ol (Aromatic) N2 Pyrazin-2-one (Amide Tautomer) N1->N2 Tautomerization (Masking Strategy) N3 Pd-Catalyzed Asymmetric Hydrogenation N2->N3 H2 (1000 psi), Chiral Ligand N4 Chiral Piperazin-2-one (High ee & dr) N3->N4 Dynamic Kinetic Resolution N5 Amide Reduction (LiAlH4) N4->N5 Hydride Transfer N6 Chiral 1,3-Disubstituted Piperazine N5->N6 Workup

Caption: Mechanistic pathway for the asymmetric hydrogenation of pyrazin-2-ols.

Protocol B: Palladium-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of chiral 1,3-disubstituted piperazines from 5,6-disubstituted pyrazin-2-ols[3].

  • Catalyst Preparation & Hydrogenation:

    • In an argon-filled glovebox, dissolve 2.0 mol% of Pd(OCOCF 3​ ) 2​ and 2.4 mol% of a chiral bisphosphine ligand (e.g., (R)-BINAP or a Segphos derivative) in a 1:1 mixture of anhydrous DCM and benzene. Stir for 30 minutes to form the active chiral complex.

    • Add 1.0 eq of the 5,6-disubstituted pyrazin-2-ol substrate and 100 mol% of TsOH·H 2​ O.

    • Mechanistic Note: The strong acid (TsOH) facilitates the tautomerization to the pyrazin-2-one and activates the substrate for hydrogenation.

    • Transfer the mixture to a high-pressure stainless-steel autoclave. Purge with H 2​ gas three times, then pressurize to 1000 psi.

    • Stir at 80 °C for 24 hours.

    • Validation Check: Release pressure carefully. Analyze a crude aliquot via 1 H NMR to confirm the disappearance of aromatic protons and determine the diastereomeric ratio (dr). Chiral HPLC should be used to confirm the enantiomeric excess (ee > 90%).

  • Reduction to Piperazine:

    • The resulting chiral piperazin-2-one is dissolved in THF and treated with 2.0 eq of LiAlH 4​ at room temperature for 4 hours.

    • Quench via the Fieser method, filter, and isolate the final chiral 1,3-disubstituted piperazine. Optical rotation and chiral HPLC will confirm that stereochemical integrity is perfectly maintained during this final reduction step.

References

  • Plato A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PMC. Available at:[Link]

  • Dalian Institute of Chemical Physics. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. Available at:[Link]

  • Dalian Institute of Chemical Physics. (2021). Asymmetric hydrogenation of O-/N-functional group substituted arenes. Chemical Society Reviews. Available at: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Chiral Piperazines: A Comprehensive Guide for Drug Development

Piperazine derivatives are foundational pharmacophores in modern drug discovery, featuring prominently in antihistamines (e.g., chlorcyclizine), antimalarials, and targeted oncological therapies. Because the stereochemis...

Author: BenchChem Technical Support Team. Date: March 2026

Piperazine derivatives are foundational pharmacophores in modern drug discovery, featuring prominently in antihistamines (e.g., chlorcyclizine), antimalarials, and targeted oncological therapies. Because the stereochemistry of a molecule dictates its pharmacological and toxicological profile, determining the enantiomeric excess (ee) with high precision is a regulatory imperative[1].

When developing an analytical method for chiral piperazines—compounds notorious for their basicity and propensity for secondary interactions—relying on a single chromatographic technique is a critical vulnerability. Cross-validation using orthogonal separation mechanisms is the gold standard for ensuring that enantiomeric excess calculations are free from method-specific biases, such as the co-elution of achiral impurities or kinetic resolution artifacts.

As a Senior Application Scientist, I have structured this guide to objectively compare the primary analytical methods for chiral piperazines, explain the physicochemical causality behind experimental choices, and provide self-validating protocols for rigorous cross-validation.

Mechanistic Foundations of Chiral Separation

To effectively cross-validate, you must select methods with orthogonal separation mechanisms. The three pillars of chiral piperazine analysis are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Chiral HPLC: The Traditional Workhorse

HPLC relies on the differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP), typically polysaccharide-based (e.g., amylose or cellulose derivatives)[1]. The Causality of Peak Tailing: The secondary or tertiary nitrogen atoms in the piperazine ring are highly basic. In silica-based stationary phases, these nitrogen atoms undergo strong electrostatic interactions with unendcapped, acidic residual silanols. To mitigate this, we must introduce basic additives like diethylamine (DEA) into the mobile phase. DEA acts as a sacrificial competitor, masking the silanol sites, which drastically sharpens the analyte peaks and improves baseline resolution[2].

Chiral SFC: The High-Throughput Alternative

SFC utilizes supercritical carbon dioxide (CO₂) combined with organic modifiers (e.g., methanol) and basic additives. The Causality of Speed and Efficiency: Supercritical CO₂ is inherently non-polar with gas-like diffusivity and liquid-like density. By adding a polar modifier, we can elute highly polar piperazines rapidly. The low viscosity of the supercritical fluid allows for higher flow rates without generating prohibitive backpressure. Furthermore, SFC provides orthogonal selectivity to reversed-phase HPLC, often yielding superior resolution for basic compounds while drastically reducing toxic solvent consumption[3].

Chiral CE: The Orthogonal Benchmark

CE separates enantiomers based on differential migration in an electric field rather than partitioning. The Causality of Counter-Current Mobility: For cationic piperazine derivatives (e.g., H1-antihistamines), we employ an anionic chiral selector like sulfated β-cyclodextrin (S-β-CD). The negatively charged S-β-CD migrates toward the anode, while the protonated piperazines migrate toward the cathode. This counter-current mobility, combined with transient inclusion complexation within the cyclodextrin cavity, creates a massive separation window, allowing for baseline resolution of enantiomers that might co-elute in LC systems[4].

G Start Chiral Piperazine Sample Volatility Is the analyte volatile? Start->Volatility GC Chiral GC (Derivatization needed) Volatility->GC Yes Polarity Is the analyte highly polar / basic? Volatility->Polarity No CE Chiral CE (Sulfated β-CD) Polarity->CE Yes (Cationic) LC_SFC Requires High Throughput & Eco-friendly? Polarity->LC_SFC Moderate/Low SFC Chiral SFC (Polysaccharide CSP + CO2) LC_SFC->SFC Yes HPLC Chiral HPLC (Normal/Reversed Phase) LC_SFC->HPLC No (Standard Lab)

Decision matrix for selecting chiral analytical methods for piperazines.

Quantitative Comparison of Analytical Methods

When cross-validating, it is crucial to understand the performance limitations of each technique. The following table summarizes the quantitative data and operational parameters derived from validated studies on chiral piperazines[1][2][3][4].

ParameterChiral HPLC (Polysaccharide CSP)Chiral SFC (Polysaccharide CSP)Chiral CE (S-β-CD Selector)
Separation Mechanism Partitioning (Liquid/Solid)Partitioning (Supercritical Fluid/Solid)Electrophoretic Mobility / Inclusion
Typical Analysis Time 15 – 30 minutes3 – 10 minutes5 – 15 minutes
Resolution ( Rs​ ) Good ( Rs​ > 1.5)Excellent ( Rs​ > 2.0)Exceptional ( Rs​ > 2.5)
LOD / LOQ ~30 ppm / 90 ppm~10 ppm / 30 ppm~5.9 µmol/L / ~18 µmol/L
Sample Consumption High (10-20 µL injection)Moderate (2-5 µL injection)Extremely Low (Nanoliters)
Environmental Impact High (Organic solvents)Low (Recycled CO₂, minimal modifier)Low (Aqueous buffers)

Self-Validating Experimental Protocols

A robust cross-validation requires a self-validating system. This means the protocol must inherently prove its own accuracy during every run. Below are the step-by-step methodologies for conducting a cross-validation between SFC (Primary) and CE (Orthogonal).

Protocol A: Primary Method - Chiral SFC

Objective: Rapid determination of enantiomeric excess with high throughput[3].

  • System Preparation: Equip the SFC with an immobilized polysaccharide column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm). Set the Automated Backpressure Regulator (ABPR) to 120 bar to maintain the CO₂ in a supercritical state. Set the column oven to 35°C.

  • Mobile Phase Formulation: Prepare a modifier of Methanol containing 0.1% Diethylamine (DEA). The DEA is non-negotiable; it suppresses the ionization of the basic piperazine nitrogen, preventing peak tailing.

  • Gradient/Flow Setup: Run an isocratic method at 70% CO₂ / 30% Modifier at a flow rate of 3.0 mL/min.

  • Self-Validation (System Suitability):

    • Step 4a: Inject a solvent blank to confirm zero carryover.

    • Step 4b: Inject a 1 mg/mL racemic standard of the piperazine derivative. Confirm that the resolution ( Rs​ ) between the two enantiomer peaks is 2.0.

  • Sample Analysis: Inject 5 µL of the synthesized chiral sample. Integrate the peak areas to calculate ee%.

  • Spike Recovery: Spike the pure sample with 1% of the undesired enantiomer. If the minor peak is accurately quantified (Recovery 98-102%), the LOQ is validated.

Protocol B: Orthogonal Method - Chiral CE

Objective: Cross-validate the SFC results using an entirely different physical mechanism to rule out co-eluting impurities[4].

  • Capillary Conditioning: Use a bare fused-silica capillary (50 µm ID, 40 cm effective length). Flush sequentially with 0.1 M NaOH (3 min), deionized water (2 min), and the Background Electrolyte (BGE) (3 min).

  • BGE Preparation: Prepare a 100 mM phosphate buffer adjusted to pH 6.0. Add 34 mg/mL of Sulfated β-Cyclodextrin (S-β-CD) and 40% (v/v) methanol.

    • Causality Check: pH 6.0 ensures the piperazine remains protonated (cationic). Methanol suppresses the electroosmotic flow (EOF), allowing the counter-migration of the anionic cyclodextrin and cationic piperazine to dominate the separation.

  • Separation Parameters: Apply a voltage of +20 kV. Maintain the capillary cassette at 25°C. Set UV detection to the λmax​ of the specific piperazine derivative (typically 214 nm or 254 nm).

  • Injection & Analysis: Perform a hydrodynamic injection at 50 mbar for 5 seconds. Run the separation and calculate the ee% from the migration times and peak areas.

  • Data Reconciliation: Compare the ee% obtained via CE with the ee% obtained via SFC using a paired t-test or Bland-Altman plot. A variance of < 1% confirms a successfully cross-validated analytical profile.

G Primary Primary Method (e.g., SFC) Optimize Modifier & Additives Validation Method Validation (ICH Q2 Guidelines) Primary->Validation Orthogonal Orthogonal Method (e.g., CE/HPLC) Different Separation Mechanism Orthogonal->Validation Compare Statistical Comparison (Bland-Altman, t-test) Validation->Compare Result Validated Enantiomeric Excess (ee%) Robust & Bias-Free Compare->Result

Self-validating cross-validation workflow for enantiomeric purity.

Conclusion

The cross-validation of analytical methods for chiral piperazines is not merely a regulatory checkbox; it is a scientific necessity. By coupling a high-throughput, partitioning-based method like SFC with an orthogonal, mobility-based method like CE, researchers can definitively prove the enantiomeric purity of their drug candidates. Understanding the causality behind mobile phase additives and chiral selectors empowers scientists to build self-validating systems that guarantee data integrity in pharmaceutical development.

Sources

Safety & Regulatory Compliance

Safety

(R)-1-Ethyl-3-methyl-piperazine dihydrochloride proper disposal procedures

As a Senior Application Scientist in drug development and chemical safety, I recognize that managing the lifecycle of chiral building blocks like (R)-1-Ethyl-3-methyl-piperazine dihydrochloride requires as much precision...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and chemical safety, I recognize that managing the lifecycle of chiral building blocks like (R)-1-Ethyl-3-methyl-piperazine dihydrochloride requires as much precision as their synthesis.

This compound is a highly valuable intermediate in pharmaceutical research, but its physicochemical properties—specifically its nature as a water-soluble, acidic, nitrogen-containing organic salt—demand stringent, compliant waste management protocols. Improper disposal not only violates federal regulations but also poses severe risks to aquatic ecosystems and municipal water treatment infrastructure.

The following guide outlines the self-validating operational protocols for the safe handling, accumulation, and final disposal of this chemical within a professional laboratory setting.

Hazard Rationale & Waste Characterization

Before executing a disposal plan, we must understand the causality behind the required protocols. (R)-1-Ethyl-3-methyl-piperazine dihydrochloride presents specific challenges:

  • Acidic Dissociation: As a dihydrochloride salt, it readily dissociates in aqueous environments, lowering the pH. If inadvertently mixed with incompatible waste streams (such as strong bases or cyanides), it can trigger exothermic neutralization reactions or liberate toxic gases.

  • Free Base Liberation: Exposing the salt to alkaline waste will liberate the free piperazine base. The free base is significantly more volatile, odorous, and poses a higher inhalation hazard than the salt form.

  • Halogen Content: The presence of chloride ions dictates that any liquid waste containing this compound must be routed to halogenated waste streams to ensure proper high-temperature incineration with flue gas scrubbing.

According to the National Research Council's Prudent Practices in the Laboratory, the overriding principle of waste management is that no experimental activity should begin unless a comprehensive disposal plan has been formulated [1].

Operational Waste Workflow

The following Graphviz diagram maps the logic of our waste segregation and disposal pathway, ensuring that both solid and liquid waste streams are properly managed to prevent cross-contamination.

WasteFlow Start Waste Generation: (R)-1-Ethyl-3-methyl-piperazine 2HCl Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Mothers, Rinses) Start->Liquid SegSolid Segregation: Compatible Solid Waste Bin Solid->SegSolid SegLiq Segregation: Halogenated Organic Waste Liquid->SegLiq Label RCRA Compliant Labeling & SAA Accumulation SegSolid->Label SegLiq->Label Disposal Final Disposal: High-Temp Incineration (TSDF) Label->Disposal

Workflow for (R)-1-Ethyl-3-methyl-piperazine 2HCl waste segregation and disposal.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance and safety before proceeding to the next phase.

Phase 1: Point-of-Generation Segregation
  • Determine Waste State: Identify whether the waste is solid (e.g., contaminated spatulas, empty reagent bottles, spilled powder) or liquid (e.g., reaction filtrates, HPLC effluent).

  • Select Compatible Containment:

    • For Solids: Use a heavy-duty, puncture-resistant High-Density Polyethylene (HDPE) container.

    • For Liquids: Use an HDPE or glass carboy. Do not use metal containers , as the acidic nature of the dissolved dihydrochloride salt will cause corrosion and eventual leakage [1].

  • Validation Check: Verify that the chosen liquid waste container does not contain strong bases, oxidizers, or reactive metals. Mixing this acidic salt with incompatible chemicals is a primary cause of laboratory over-pressurization events.

Phase 2: Labeling and SAA Storage
  • Apply RCRA Labeling: Immediately attach a hazardous waste tag to the container. The label must explicitly state "Hazardous Waste" and list the chemical constituents (e.g., "Halogenated Organic Waste: contains (R)-1-Ethyl-3-methyl-piperazine dihydrochloride, methanol, water").

  • Transfer to SAA: Move the container to the laboratory's designated Satellite Accumulation Area (SAA).

  • Validation Check: Ensure the SAA container is kept closed at all times except when actively adding waste. Verify secondary containment (e.g., a spill tray) is in place beneath the primary container.

Phase 3: Final Disposal via TSDF
  • Initiate Pickup: Once the SAA volume limit is reached, transfer the waste to the facility's Central Accumulation Area (CAA) within 3 days [1].

  • Vendor Handoff: The waste must be manifested and handed over to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Treatment Method: Ensure your waste profile directs this chemical for High-Temperature Incineration . Because it contains nitrogen and chlorine, incineration must occur at a facility equipped with acid gas scrubbers to neutralize the hydrogen chloride (HCl) and nitrogen oxides (NOx) generated during combustion.

  • Validation Check: Retain the signed Uniform Hazardous Waste Manifest for a minimum of three years to prove cradle-to-grave compliance.

Regulatory Accumulation Limits

The logistics of your disposal plan are strictly governed by your facility's EPA Resource Conservation and Recovery Act (RCRA) generator status [2]. The table below summarizes the critical operational limits you must integrate into your laboratory management plan.

EPA Generator StatusMonthly Generation LimitMax On-Site Accumulation LimitMax Accumulation Time
Very Small Quantity Generator (VSQG) ≤ 100 kg1,000 kgNo strict federal time limit (state laws may vary)
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg6,000 kg180 days (or 270 days if shipping >200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kgNo limit90 days

Data synthesized from EPA RCRA Hazardous Waste Generator Regulations [2]. Ensure you cross-reference these federal baselines with your specific state or local environmental agency, as local laws can be more stringent.

References

  • Title: Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health (NIH) / National Research Council URL: [Link]

  • Title: Categories of Hazardous Waste Generators Source: United States Environmental Protection Agency (US EPA) URL: [Link]

Handling

Personal protective equipment for handling (R)-1-Ethyl-3-methyl-piperazine dihydrochloride

As a Senior Application Scientist, I recognize that handling chiral building blocks like (R)-1-Ethyl-3-methyl-piperazine dihydrochloride requires more than a cursory glance at a generic safety sheet. This compound is a c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling chiral building blocks like (R)-1-Ethyl-3-methyl-piperazine dihydrochloride requires more than a cursory glance at a generic safety sheet. This compound is a critical intermediate in pharmaceutical synthesis, but its specific chemical physical properties—namely its piperazine core and its dihydrochloride salt form—introduce unique occupational hazards.

To ensure laboratory safety and operational integrity, this guide transcends basic instructions by explaining the causality behind each safety requirement. By understanding the mechanistic interactions between this chemical and your environment, you can build a self-validating safety protocol that protects both the researcher and the integrity of the drug development workflow.

Mechanistic Hazard Profile: Understanding the Threat

Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical behavior of (R)-1-Ethyl-3-methyl-piperazine dihydrochloride.

  • Hygroscopicity & Localized Acidity: The dihydrochloride salt form renders the compound highly hygroscopic[1]. When exposed to ambient air, it rapidly absorbs moisture. If this dust lands on unprotected skin or mucous membranes, it dissolves into sweat or tears, creating a localized acidic environment that causes Category 2 skin and eye irritation[2].

  • Sensitization Potential: The piperazine pharmacophore is a known and potent sensitizer. Repeated micro-exposures to piperazine dust or vapors can trigger immune responses, leading to severe allergic contact dermatitis and occupational asthma[3].

  • Aerosolization Risk: As a crystalline powder, it is highly susceptible to static charge accumulation during weighing, which can lead to invisible aerosolization of the active pharmaceutical ingredient (API) outside the breathing zone.

Table 1: Quantitative Hazard Data & Causality

Hazard PropertyClassification / ValueMechanistic Causality & Impact
Acute Oral Toxicity Category 4 (LD50 ~4,900 mg/kg)Minimally toxic via single ingestion, but requires strict hygiene to prevent cumulative exposure[2].
Skin/Eye Irritation Category 2Dissolution of the dihydrochloride salt in physiological moisture causes localized pH drops and tissue damage[2].
Sensitization Category 1 (Respiratory & Skin)Piperazine rings bind to endogenous proteins, acting as haptens that trigger systemic immune responses[3].
Hygroscopicity HighRapid moisture absorption leads to caking, reducing reagent shelf-life and increasing adherence to PPE[1].

Mandatory PPE Matrix & Material Compatibility

Selecting the right PPE is not about checking boxes; it is about establishing an impermeable barrier based on chemical compatibility data. Natural rubber latex is entirely insufficient for handling organic amines and must be avoided.

Table 2: PPE Specifications & Permeation Data

PPE CategoryRecommended MaterialBreakthrough TimeScientific Justification
Hand Protection Nitrile Rubber (Min. 0.12 mm)> 480 minutesNitrile provides excellent cross-linking resistance to aqueous piperazine solutions and prevents amine permeation[4].
Hand Protection Butyl Rubber> 480 minutesSuperior choice if the workflow involves co-solvents (e.g., acetone or toluene) alongside the piperazine[4].
Respiratory NIOSH N95 or P100 ParticulateN/A (Particulate)Captures aerosolized dihydrochloride dust, which is the primary vector for occupational asthma[5].
Eye Protection Tightly Fitting GogglesN/AStandard safety glasses are insufficient. Goggles prevent hygroscopic dust from bypassing the lenses and contacting the cornea[2].
Body Protection Tyvek® Suit or Impervious CoatN/APrevents dust accumulation on street clothes, mitigating the risk of secondary exposure outside the lab[3].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating system, every step in this protocol includes a verification check to confirm the environment is secure before proceeding.

Phase 1: Environmental Preparation & Donning
  • Ventilation Verification: Activate the chemical fume hood. Validation Check: Verify the digital airflow monitor reads a face velocity between 80–100 feet per minute (fpm). Do not proceed if the alarm sounds.

  • Static Mitigation: Place an anti-static ionizer bar inside the hood. Because the dihydrochloride salt is a dry powder, static electricity will cause the particles to repel each other and aerosolize during transfer.

  • PPE Donning: Don the Tyvek coat, tightly fitting goggles, and a NIOSH-approved P100 respirator[5]. Finally, don double-layered Nitrile gloves. Validation Check: Perform a visual inspection and inflation test on the outer gloves to ensure zero pinholes.

Phase 2: Chemical Handling & Weighing
  • Container Acclimation: Bring the sealed container of (R)-1-Ethyl-3-methyl-piperazine dihydrochloride to room temperature before opening to prevent internal condensation, which degrades the hygroscopic salt[1].

  • Transfer: Using a grounded, non-sparking stainless steel spatula, transfer the required mass into an anti-static weighing boat.

  • Immediate Sealing: Cap the primary chemical bottle immediately after the transfer. Purge the headspace with dry Argon or Nitrogen if available to displace ambient humidity.

  • Dissolution: If preparing a stock solution, add the solvent slowly. The dissolution of dihydrochloride salts can be mildly exothermic.

Phase 3: Doffing & Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp cloth (water is highly effective due to the salt's aqueous solubility), followed by a standard laboratory detergent.

  • Glove Doffing: Remove the outer nitrile gloves using the "beak method" (pulling them inside out) to encapsulate any microscopic piperazine dust. Dispose of them in the solid hazardous waste bin.

  • Hygiene: Wash hands and forearms immediately with soap and water[3].

Emergency Spill Response & Containment

In the event of a spill, the primary threat is the rapid aerosolization of the sensitizing dust. The following logic tree dictates the immediate response protocol.

SpillResponse Start Spill Detected (Piperazine Dihydrochloride) Assess Assess Spill Volume (>50g or highly concentrated?) Start->Assess Evacuate Major Spill: Evacuate Area & Call EHS/HAZMAT Assess->Evacuate Yes Minor Minor Spill: Initiate Local Cleanup Protocol Assess->Minor No PPE Don Emergency PPE (Nitrile/Butyl Gloves, P100 Respirator) Minor->PPE Contain Contain & Absorb (Use Sand or Vermiculite) PPE->Contain Collect Collect Waste (Use Non-Sparking Tools) Contain->Collect Decon Decontaminate Surface (Wash with Water & Mild Detergent) Collect->Decon Dispose Transfer to Hazardous Waste (Seal & Label) Decon->Dispose

Workflow for assessing and managing (R)-1-Ethyl-3-methyl-piperazine dihydrochloride spills.

Waste Disposal Plan

Improper disposal of piperazine derivatives can lead to environmental toxicity and dangerous cross-reactions in waste streams.

  • Solid Waste: Contaminated weighing boats, spatulas, and doffed PPE must be placed in a heavy-duty polyethylene bag, sealed, and placed in a rigid, clearly labeled "Hazardous Solid Waste - Amine/Corrosive" container.

  • Aqueous Waste: Do not pour piperazine solutions down the sink. Collect aqueous waste in a dedicated high-density polyethylene (HDPE) carboy.

  • Compatibility Warning: Never mix piperazine waste with strong oxidizing agents, acid chlorides, or acid anhydrides, as this will trigger a violent exothermic reaction[6].

  • EHS Handoff: Ensure the waste container is tightly closed and logged into the laboratory's chemical inventory system for pickup by a licensed environmental health and safety (EHS) contractor.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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